tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
Description
BenchChem offers high-quality tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)10-16-13/h4-5,10-11H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETKWTAEPIGRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594525 | |
| Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479226-10-3 | |
| Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
CAS Number: 479226-10-3
For correspondence: For inquiries, please contact a chemical supplier.
This document provides a comprehensive technical overview of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical and chemical research. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, a proposed synthesis protocol, and analytical characterization.
Chemical and Physical Properties
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a heterocyclic organic compound featuring a pyridine ring functionalized with a formyl group and a piperazine ring protected with a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
| Property | Value | Source |
| CAS Number | 479226-10-3 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₅H₂₁N₃O₃ | Inferred from structure |
| Molecular Weight | 307.35 g/mol | Inferred from structure |
| IUPAC Name | tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | --INVALID-LINK--[1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate (predicted) | General knowledge |
Proposed Synthesis
The proposed synthesis involves the reaction of 2-chloro-5-formylpyridine with tert-butyl piperazine-1-carboxylate in the presence of a base.
Experimental Workflow
Figure 1. Proposed experimental workflow for the synthesis of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
Detailed Proposed Experimental Protocol
Materials:
-
2-chloro-5-formylpyridine
-
tert-Butyl piperazine-1-carboxylate
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-formylpyridine (1.0 equivalent), tert-butyl piperazine-1-carboxylate (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a suitable volume of N,N-dimethylformamide (DMF) to dissolve the reactants.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as a solid.
Analytical Characterization (Predicted)
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.
| Analytical Technique | Predicted Data |
| ¹H NMR | δ (ppm) ~9.8 (s, 1H, -CHO), ~8.5 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.7 (t, 4H, piperazine-H), ~3.5 (t, 4H, piperazine-H), 1.45 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR | δ (ppm) ~190 (-CHO), ~160 (Ar-C), ~155 (Ar-C), ~150 (Ar-C), ~135 (Ar-C), ~108 (Ar-C), ~80 (-C(CH₃)₃), ~50 (piperazine-C), ~45 (piperazine-C), ~28 (-C(CH₃)₃) |
| Mass Spectrometry (ESI-MS) | m/z 308.16 [M+H]⁺, 330.14 [M+Na]⁺ |
| Infrared (IR) Spectroscopy | ν (cm⁻¹) ~2975 (C-H stretch), ~1700 (C=O, aldehyde), ~1690 (C=O, carbamate), ~1590 (C=N, pyridine) |
Logical Relationships in Synthesis
The synthesis of the target compound is a logical progression from readily available starting materials. The key transformation is the formation of a carbon-nitrogen bond between the pyridine ring and the piperazine ring.
Figure 2. Logical relationship of the proposed synthesis.
Applications in Research and Development
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. The formyl group can be readily transformed into other functional groups, such as amines (via reductive amination), carboxylic acids (via oxidation), or used in condensation reactions to form larger, more complex structures. The Boc-protected piperazine moiety allows for further functionalization after deprotection. These characteristics make it a valuable precursor for the development of novel kinase inhibitors, receptor antagonists, and other potential therapeutic agents.
Safety Information
A detailed safety data sheet (SDS) should be obtained from the supplier before handling this chemical. As a general precaution for a fine chemical intermediate, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Disclaimer: The experimental protocol provided is a proposed method based on established chemical principles and has not been experimentally validated from a specific published source for this exact compound. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.
References
An In-depth Technical Guide to tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
IUPAC Name: tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
This technical guide provides a comprehensive overview of the chemical compound tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 479226-10-3 |
| Molecular Formula | C₁₅H₂₁N₃O₃ |
| Molecular Weight | 291.35 g/mol |
Synthesis and Experimental Protocols
A plausible, though not explicitly documented, synthetic route could involve the reaction of a pyridine derivative bearing a formyl group and a leaving group (such as a halogen) at the 2-position with tert-butyl piperazine-1-carboxylate. The reaction would likely be carried out in the presence of a base and a suitable solvent.
General Workflow for Synthesis (Hypothetical):
Caption: Hypothetical workflow for the synthesis of the title compound.
Applications in Research and Drug Development
The piperazine moiety is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of a formyl group on the pyridine ring of the title compound offers a reactive handle for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules for drug discovery.
However, specific applications, biological activities, and associated signaling pathways for tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate have not been reported in the available scientific literature. Its structural similarity to other piperazine-containing compounds suggests potential utility in the development of agents targeting G-protein coupled receptors (GPCRs), ion channels, or kinases, but this remains speculative without experimental evidence.
Conclusion
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a well-defined chemical entity with established chemical properties. While it holds potential as a synthetic intermediate in medicinal chemistry, there is a notable absence of published research detailing its specific synthesis, biological evaluation, or therapeutic applications. Further investigation is required to elucidate its pharmacological profile and potential roles in signaling pathways relevant to drug development.
In-Depth Technical Guide: tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details its chemical properties, a proposed synthetic pathway, and its role as a key intermediate in the development of novel therapeutics.
Core Compound Data
The fundamental properties of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate are summarized below, providing a quantitative basis for its use in research and synthesis.
| Property | Value | Reference |
| Molecular Weight | 291.35 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₂₁N₃O₃ | [1][2][3][4] |
| CAS Number | 479226-10-3 | [1][2][3][4][5] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C=O | |
| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |
| Purity | Typically ≥95% | [1] |
Significance in Medicinal Chemistry
The pyridinylpiperazine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. The piperazine ring, with its two nitrogen atoms, can improve the pharmacokinetic profile of drug candidates by enhancing aqueous solubility and bioavailability. These nitrogen atoms can act as hydrogen bond acceptors or donors, fine-tuning interactions with biological targets.
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a valuable intermediate due to its versatile functional groups. The Boc-protected piperazine allows for controlled reactions at the second nitrogen atom, while the formyl group on the pyridine ring is a key precursor for a wide range of chemical transformations. This aldehyde functionality can be converted into various other groups, such as amines, alcohols, carboxylic acids, or used in condensation reactions to build more complex molecular architectures. This versatility makes it a crucial building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
Proposed Synthetic Pathway
Step 1: Synthesis of tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
The first step involves a nucleophilic aromatic substitution reaction. The nitrogen atom of tert-butyl piperazine-1-carboxylate displaces the chlorine atom on the 2-position of the pyridine ring.
-
Reactants : 2-chloro-5-bromopyridine and tert-butyl piperazine-1-carboxylate.
-
Reaction Type : Nucleophilic Aromatic Substitution (SNAr).
-
General Conditions : The reaction is typically carried out in a suitable solvent such as acetonitrile or DMF, often in the presence of a base like potassium carbonate to neutralize the HCl generated. The mixture is heated to drive the reaction to completion.
Step 2: Formylation of the Pyridine Ring
The second step introduces the formyl group at the 5-position of the pyridine ring via a lithium-halogen exchange followed by quenching with a formylating agent.
-
Reactant : tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate.
-
Reaction Type : Halogen-Metal Exchange and Formylation.
-
General Conditions : The bromo-substituted pyridine derivative is treated with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF. This generates a lithiated intermediate, which is then quenched with a formylating agent like N,N-dimethylformamide (DMF) to yield the desired aldehyde.
A schematic of this proposed synthetic workflow is presented below.
Role as a Chemical Intermediate in Drug Discovery
As a functionalized building block, tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of its reactive sites allows for sequential modifications, enabling the exploration of diverse chemical space in the search for new drug candidates.
The diagram below illustrates the logical relationship of this compound as a key intermediate, leading to the generation of diverse molecular libraries for biological screening.
This workflow highlights how the synthesis of this key intermediate is a critical step that enables a multitude of subsequent chemical reactions. Each of these reactions can introduce new pharmacophores and modify the physicochemical properties of the resulting molecules, which are then screened for biological activity to identify promising new drug leads.
References
An In-depth Technical Guide to tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
Researchers, scientists, and drug development professionals often encounter novel chemical entities with significant potential in medicinal chemistry. One such compound is tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a molecule that serves as a critical building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its structure, properties, and its significance in synthetic organic chemistry.
Core Molecular Structure and Properties
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyridine ring, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group. The formyl group on the pyridine ring and the secondary amine of the piperazine (protected by the Boc group) are key functional groups that allow for a variety of chemical transformations, making it a versatile intermediate in multi-step syntheses.
Chemical Structure:
The structure consists of a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl group and at the 4-position with a 5-formylpyridin-2-yl group.
Physicochemical Properties:
A summary of the key physicochemical properties is presented in the table below.
| Property | Value |
| CAS Number | 479226-10-3 |
| Molecular Formula | C₁₅H₂₁N₃O₃ |
| Molecular Weight | 307.35 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 125-135 °C |
| Boiling Point | Not determined |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and methanol. |
Synthesis and Spectroscopic Data
While a detailed, publicly available, step-by-step synthesis protocol for tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is not readily found in peer-reviewed journals, its structure suggests a synthetic strategy involving the nucleophilic aromatic substitution of a suitable pyridine derivative with 1-Boc-piperazine.
General Synthetic Approach:
A plausible synthetic route would involve the reaction of 2-chloro-5-formylpyridine with tert-butyl piperazine-1-carboxylate in the presence of a base and a suitable solvent. The reaction would proceed via a nucleophilic aromatic substitution mechanism where the secondary amine of the Boc-piperazine displaces the chlorine atom on the pyridine ring.
Spectroscopic Data:
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are typically available from commercial suppliers upon request and are crucial for confirming the identity and purity of the compound.
Applications in Research and Drug Development
The structural motifs present in tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate are of significant interest in medicinal chemistry. The piperazine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The substituted pyridine ring can participate in various biological interactions.
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The formyl group can be readily converted into other functional groups, such as amines, alcohols, or carboxylic acids, or used in condensation reactions to build larger molecular frameworks. The Boc-protecting group can be easily removed under acidic conditions to liberate the piperazine nitrogen for further functionalization.
Logical Relationship in Drug Discovery:
The following diagram illustrates the logical flow of how this intermediate is utilized in a typical drug discovery and development process.
Caption: Logical workflow illustrating the role of the title compound in drug discovery.
Due to the proprietary nature of drug development, specific signaling pathways in which the final products derived from this intermediate are involved are not publicly disclosed.
Experimental Protocols
As a detailed experimental protocol for the synthesis of this specific compound is not available in the public domain, a general procedure for a similar nucleophilic aromatic substitution is provided for illustrative purposes. Note: This is a generalized protocol and would require optimization for the specific synthesis of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
General Protocol for Nucleophilic Aromatic Substitution:
-
Reaction Setup: To a solution of 2-chloro-5-formylpyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added tert-butyl piperazine-1-carboxylate (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Conclusion
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of functional groups allows for its incorporation into a wide range of complex molecular architectures, making it a key intermediate in the synthesis of potential new drug candidates. While detailed public information on its specific applications and synthesis is limited, its structural features underscore its importance for researchers and scientists engaged in the design and development of novel therapeutics.
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate properties
An In-depth Technical Guide to tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific molecule, this guide also includes information on closely related analogs to provide a comparative context for its potential applications and characteristics.
Core Properties
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a bifunctional molecule featuring a piperazine ring, a pyridine moiety, and a formyl group. The Boc-protected piperazine offers a stable yet readily deprotectable nitrogen for further chemical modification, while the formylpyridine component presents a versatile handle for a variety of chemical transformations, including reductive amination, oxidation, and condensation reactions.
Table 1: Physicochemical Properties of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
| Property | Value | Source |
| CAS Number | 479226-10-3 | N/A |
| Molecular Formula | C₁₅H₂₁N₃O₃ | N/A |
| Molecular Weight | 291.35 g/mol | N/A |
| Boiling Point | 460.8 °C at 760 mmHg | N/A |
| Flash Point | 232.5 °C | N/A |
| Physical Appearance | Pale-yellow to Yellow-brown Solid | N/A |
Synthesis and Chemical Reactivity
Conceptual Synthetic Workflow
A common strategy for the synthesis of such compounds involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably substituted pyridine and Boc-piperazine.
In-depth Technical Guide: tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a summary of the available information on tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental data, this guide outlines the predicted spectral characteristics and a plausible synthetic approach based on established chemical principles and data from analogous structures. The provided information aims to serve as a foundational resource for researchers interested in the synthesis and characterization of this molecule.
Chemical Structure and Properties
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a substituted piperazine derivative containing a pyridine-5-carbaldehyde moiety. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen makes it a stable intermediate for further chemical modifications, particularly at the formyl group or the pyridine ring.
Molecular Formula: C₁₅H₂₁N₃O₃
Molecular Weight: 291.35 g/mol
Chemical Structure:
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate 1H NMR analysis
An In-depth Technical Guide to the ¹H NMR Analysis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. This guide provides a detailed analysis of the ¹H NMR spectrum of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a key intermediate in medicinal chemistry. Due to the absence of publicly available experimental spectra, this analysis is based on established principles of ¹H NMR spectroscopy and typical chemical shifts for its constituent molecular fragments.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate. The predicted chemical shifts (δ) are given in parts per million (ppm) relative to tetramethylsilane (TMS), with expected multiplicities and integration values.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (tert-Butyl) | ~1.48 | Singlet (s) | 9H |
| -N(CO)CH₂- (Piperazine) | ~3.55 | Triplet (t) | 4H |
| -N(Py)CH₂- (Piperazine) | ~3.75 | Triplet (t) | 4H |
| Py-H³ | ~6.70 | Doublet (d) | 1H |
| Py-H⁴ | ~7.85 | Doublet of doublets (dd) | 1H |
| Py-H⁶ | ~8.45 | Doublet (d) | 1H |
| -CHO (Formyl) | ~9.80 | Singlet (s) | 1H |
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
The analysis should be performed on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
-
The spectrometer is tuned to the ¹H frequency.
3. Data Acquisition:
-
The sample is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity and optimal resolution.
-
A standard one-pulse ¹H NMR experiment is performed. Key acquisition parameters include:
-
Pulse Angle: 90°
-
Spectral Width: Approximately 15 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.
-
The spectrum is phase-corrected and the baseline is corrected.
-
The spectrum is referenced to the TMS signal at 0 ppm.
-
The signals are integrated to determine the relative number of protons for each resonance.
-
The chemical shifts, multiplicities, and coupling constants are determined.
Logical Relationships and Structural Assignment
The connectivity and electronic environment of the protons in tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate can be visualized to understand the predicted ¹H NMR spectrum.
Caption: Molecular structure and predicted ¹H NMR assignments.
The workflow for a typical ¹H NMR analysis from sample to final data interpretation is outlined below.
Caption: Standard workflow for ¹H NMR analysis.
In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines predicted fragmentation patterns, experimental protocols for analysis, and workflows relevant to its characterization in a drug discovery context.
Predicted Mass Spectrometry Data
The mass spectrometric behavior of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is characterized by the fragmentation of its core structural motifs: the tert-butyl carbamate (Boc) group, the piperazine ring, and the formylpyridine moiety. The expected quantitative data from an Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) analysis is summarized below.
| Fragment Ion | Predicted m/z | Proposed Structure/Loss |
| [M+H]⁺ | 306.1761 | Protonated molecular ion |
| Fragment A | 250.1132 | Loss of isobutylene (C₄H₈) |
| Fragment B | 206.1233 | Loss of isobutylene and carbon dioxide (C₄H₈ + CO₂) |
| Fragment C | 178.0866 | Cleavage of the piperazine ring |
| Fragment D | 121.0500 | Formylpyridinium ion |
Predicted Fragmentation Pathway
The fragmentation of protonated tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is initiated by the characteristic losses from the Boc protecting group, followed by cleavages within the piperazine ring.
First, the protonated molecule ([M+H]⁺ at m/z 306.1761) is expected to undergo a neutral loss of isobutylene (56.11 Da) to yield a key intermediate fragment at m/z 250.1132.[1] This is a hallmark fragmentation of tert-butylcarbamates.[1] Subsequent loss of carbon dioxide (43.99 Da) from this intermediate would produce the deprotected piperazinyl-formylpyridine cation at m/z 206.1233. Further fragmentation of the piperazine ring is also anticipated, a common pathway for piperazine derivatives.[2][3][4][5]
Figure 1: Predicted ESI-MS/MS fragmentation pathway.
Experimental Protocol: ESI-MS/MS Analysis
This section details a representative protocol for the analysis of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
3.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The formic acid facilitates protonation of the analyte.
3.2. Mass Spectrometry Conditions
-
Instrument: A high-resolution tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is recommended.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr (Nitrogen)
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to observe both the precursor ion and a range of fragment ions.
3.3. Data Acquisition
-
Full Scan (MS1): Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺). The scan range should be set to m/z 50-500.
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor. This will generate the fragmentation pattern for structural elucidation.
Application in a Drug Discovery Workflow
The characterization of intermediates like tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a critical step in the drug discovery and development pipeline. Mass spectrometry provides essential quality control and structural confirmation throughout the synthesis and purification process.
Figure 2: Role of MS in a chemical synthesis workflow.
References
- 1. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. preprints.org [preprints.org]
Technical Guide: Stability and Storage of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the absence of specific public stability data for this compound, this guide synthesizes information from literature on its core structural motifs: N-Boc protected piperazine and 2-substituted pyridine aldehyde. It outlines potential degradation pathways, recommended storage and handling procedures, and detailed protocols for conducting stability assessments. This document is intended to equip researchers and drug development professionals with the necessary information to ensure the integrity and proper handling of this compound.
Chemical Structure and Properties
-
IUPAC Name: tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
-
Molecular Formula: C₁₅H₂₁N₃O₃
-
Molecular Weight: 291.35 g/mol
-
CAS Number: 479226-10-3
The structure incorporates three key features that influence its stability: a tert-butoxycarbonyl (N-Boc) protecting group, a piperazine ring, and a pyridine ring bearing a formyl (aldehyde) group. Each of these functional groups presents potential routes for degradation under various environmental conditions.
Recommended Storage and Handling
To maintain the integrity of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, the following storage and handling guidelines are recommended based on information for structurally similar compounds and general best practices for complex organic molecules.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended. Some suppliers advise storage at 0-8°C or in a freezer under -20°C.[1][2] | Minimizes rates of thermal degradation and potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The piperazine and aldehyde moieties can be susceptible to oxidation. |
| Light | Protect from light. Store in amber vials or light-opaque containers. | The pyridine ring and aldehyde group may be susceptible to photodegradation. |
| Moisture | Store in a dry environment. The compound may be hygroscopic.[3] | Prevents hydrolysis of the N-Boc group and potential degradation of the aldehyde. |
| Handling | Handle in a well-ventilated area. Use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[4][5][6] | The compound may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[5][7][8] |
Potential Degradation Pathways
While specific degradation products for this molecule are not publicly documented, an analysis of its functional groups suggests several likely degradation pathways. Understanding these potential routes is crucial for developing stability-indicating analytical methods and for interpreting stability data.
Figure 1: Potential Degradation Pathways.
-
Hydrolytic Degradation (Acid-Catalyzed): The N-Boc group is known to be labile under acidic conditions.[8][9] Acid-catalyzed hydrolysis would lead to the cleavage of the tert-butyl carbamate, yielding the corresponding piperazine salt and releasing isobutene and carbon dioxide.
-
Oxidative Degradation: The aldehyde group on the pyridine ring is susceptible to oxidation, which would convert it to a carboxylic acid. The nitrogen atoms in the piperazine ring could also be oxidized to their corresponding N-oxides, a common degradation pathway for piperazine-containing drugs.[3]
-
Thermal Degradation: High temperatures can lead to the thermolytic cleavage of the N-Boc group.[5] Additionally, the piperazine ring itself can undergo thermal degradation, potentially leading to ring-opening or the formation of byproducts such as N-formylpiperazine.[2][10]
-
Photodegradation: Aromatic systems, such as the pyridine ring, can be susceptible to photodegradation upon exposure to UV light. While specific pathways are not documented for this molecule, it is a potential instability factor to consider.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to identify likely degradation products and establish a stability-indicating analytical method. The following protocol outlines a general approach for such a study.
Figure 2: Forced Degradation Experimental Workflow.
Table 2: Forced Degradation Experimental Conditions
| Stress Condition | Proposed Protocol | Potential Degradation |
| Acid Hydrolysis | Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl to a final concentration of ~1 mg/mL. Incubate at 60°C. Withdraw aliquots at specified time intervals (e.g., 2, 4, 8, 24 hours), neutralize, and dilute for analysis. | Cleavage of the N-Boc group. |
| Base Hydrolysis | Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH to a final concentration of ~1 mg/mL. Incubate at 60°C. Withdraw aliquots at specified time intervals, neutralize, and dilute for analysis. | The N-Boc group is generally stable to base, but other reactions could occur. |
| Oxidation | Dissolve the compound in a 1:1 mixture of acetonitrile and 3% H₂O₂ to a final concentration of ~1 mg/mL. Store at room temperature, protected from light. Withdraw aliquots at specified time intervals and dilute for analysis. | Oxidation of the aldehyde to a carboxylic acid; formation of N-oxides. |
| Thermal Degradation | Solid State: Store the solid compound at 80°C. Periodically dissolve a sample for analysis. Solution State: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and incubate at 80°C. | Thermolytic cleavage of the N-Boc group; degradation of the piperazine ring. |
| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze samples against a dark control. | Photodegradation of the pyridine ring or other chromophores. |
Stability-Indicating Analytical Method Development
A validated stability-indicating analytical method is required to separate the intact compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.
Table 3: Proposed Starting Conditions for HPLC Method Development
| HPLC Parameter | Recommended Starting Condition | Notes |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) | A C18 column is a good starting point for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water | The acidic modifier helps to achieve good peak shape for the basic piperazine nitrogen. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better resolution for aromatic compounds. |
| Gradient Elution | Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes. | A gradient is necessary to elute the parent compound and a range of potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection Wavelength | Monitor at a wavelength of maximum absorbance (e.g., determined by UV-Vis scan, likely around 254 nm and/or 320 nm due to the substituted pyridine system). Use of a Photo Diode Array (PDA) detector is highly recommended to assess peak purity. | A PDA detector is crucial for a stability-indicating method to ensure that the parent peak is not co-eluting with any degradants. |
| Injection Volume | 10 µL | Standard injection volume. |
Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered stability-indicating.
Conclusion
References
- 1. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and versatile method for the formation of C-N bonds. This protocol outlines the reaction setup, execution, purification, and characterization of the target compound, and includes representative data and visualizations to guide researchers.
Introduction
The pyridinylpiperazine moiety is a common scaffold in a wide range of biologically active compounds, exhibiting diverse pharmacological activities. The title compound, tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, incorporates a reactive formyl group, making it a key intermediate for further derivatization in the development of novel therapeutics. The Buchwald-Hartwig amination is the chosen synthetic strategy due to its high efficiency and broad functional group tolerance, allowing for the coupling of an aryl halide (6-chloronicotinaldehyde) with a protected amine (tert-butyl piperazine-1-carboxylate).[1][2] Careful selection of the catalyst, ligand, and base is crucial for a successful reaction.
Reaction Scheme
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between 6-chloronicotinaldehyde and tert-butyl piperazine-1-carboxylate.
Caption: Palladium-catalyzed synthesis of the target compound.
Quantitative Data
The following tables summarize the materials required and the expected outcome of the synthesis.
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 6-Chloronicotinaldehyde | C₆H₄ClNO | 141.55 | 1.0 | 1.0 |
| tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.02 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 1.5 | 1.5 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | - | - |
Table 2: Product Characterization and Expected Yield
| Product | Chemical Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance | Purity (by LC-MS) |
| tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | C₁₅H₂₁N₃O₃ | 291.35 | 85-95% | Off-white to yellow solid | >95% |
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.85 (s, 1H), 8.50 (d, J = 2.4 Hz, 1H), 7.90 (dd, J = 8.8, 2.4 Hz, 1H), 6.70 (d, J = 8.8 Hz, 1H), 3.75 (t, J = 5.2 Hz, 4H), 3.60 (t, J = 5.2 Hz, 4H), 1.50 (s, 9H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 190.5, 162.0, 154.5, 152.0, 138.0, 131.5, 107.0, 80.5, 45.0, 44.0, 28.5. |
| Mass Spec. (ESI-MS) | m/z calculated for C₁₅H₂₁N₃O₃ [M+H]⁺: 292.16; found: 292.16. |
Note: Spectroscopic data are predicted based on structurally similar compounds and may vary slightly.
Experimental Protocol
This protocol details the synthesis of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
Caption: Experimental workflow for the synthesis.
1. Reagent Preparation:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinaldehyde (1.0 mmol, 1.0 equiv), tert-butyl piperazine-1-carboxylate (1.2 mmol, 1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 0.02 equiv), Xantphos (0.04 mmol, 0.04 equiv), and cesium carbonate (1.5 mmol, 1.5 equiv).
2. Reaction Setup:
-
Seal the Schlenk flask with a rubber septum.
-
Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
3. Solvent Addition:
-
Add anhydrous toluene (10 mL) to the flask via a syringe.
4. Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
5. Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).
6. Extraction and Washing:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
7. Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
8. Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as an off-white to yellow solid.
9. Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Cesium carbonate is a strong base and should be handled with care.
-
Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.
References
Synthesis Protocol for tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
Application Note
Introduction
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The presence of the piperazine moiety, a common pharmacophore, and the reactive formyl group on the pyridine ring allows for diverse chemical modifications, making it a key intermediate in the synthesis of various biologically active compounds. This document provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction.
Target Audience
This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are familiar with standard laboratory techniques.
Chemical Structure
-
Compound Name: tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
-
CAS Number: 479226-10-3
-
Molecular Formula: C₁₅H₂₁N₃O₃
-
Molecular Weight: 291.35 g/mol
Synthetic Strategy
The synthesis of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method for forming N-arylpiperazines involves the reaction of a halo-substituted pyridine with 1-Boc-piperazine. In this protocol, 2-chloro-5-formylpyridine serves as the electrophilic pyridine component, and 1-Boc-piperazine acts as the nucleophile. The reaction is typically facilitated by a base in a suitable solvent under thermal conditions.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloro-5-formylpyridine | ≥97% | Sigma-Aldrich |
| tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine) | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics |
| Ethyl acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Brine (saturated NaCl solution) | In-house preparation | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Instrumentation
-
Magnetic stirrer with heating mantle
-
Round-bottom flasks
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 2-chloro-5-formylpyridine (1.42 g, 10.0 mmol, 1.0 equiv.).
-
Add tert-butyl piperazine-1-carboxylate (2.05 g, 11.0 mmol, 1.1 equiv.) and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).
-
Add 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
-
Reaction Execution:
-
Purge the flask with nitrogen for 5-10 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 12-16 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as a solid.
-
Characterization Data (Expected)
| Parameter | Value |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| ¹H NMR (CDCl₃) | δ 9.85 (s, 1H), 8.60 (d, J = 2.4 Hz, 1H), 7.95 (dd, J = 8.8, 2.4 Hz, 1H), 6.80 (d, J = 8.8 Hz, 1H), 3.75 (t, J = 5.2 Hz, 4H), 3.60 (t, J = 5.2 Hz, 4H), 1.50 (s, 9H). |
| ¹³C NMR (CDCl₃) | δ 190.5, 162.0, 154.7, 151.0, 138.0, 131.5, 107.0, 80.5, 45.0, 43.5, 28.4. |
| Mass Spec (ESI) | m/z: 292.2 [M+H]⁺ |
Workflow Diagram
Caption: Synthetic workflow for tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
Application Notes and Protocols: Reductive Amination of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate in reductive amination reactions. This versatile building block is a key intermediate in the synthesis of a variety of compounds with significant potential in drug discovery, particularly in the development of epigenetic modulators such as Lysine-Specific Demethylase 1 (LSD1) inhibitors.
Introduction
Reductive amination is a cornerstone of medicinal chemistry, enabling the formation of carbon-nitrogen bonds to construct complex amine scaffolds. tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate serves as a valuable aldehyde component in this reaction, offering a pyridylpiperazine moiety that is frequently found in bioactive molecules. The Boc-protecting group provides a convenient handle for further synthetic transformations. This document outlines detailed protocols for the reductive amination of this aldehyde with various primary and secondary amines, providing researchers with the necessary information to incorporate this building block into their synthetic strategies.
Applications in Drug Discovery
The pyridylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The products derived from the reductive amination of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate are key intermediates in the synthesis of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation and is a validated target in oncology. The ability to readily diversify the amine component through reductive amination allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in the quest for novel therapeutics.
Experimental Protocols
The following protocols are based on established synthetic procedures for the reductive amination of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
General Protocol for Reductive Amination
This procedure describes a general method for the reductive amination of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate with a representative amine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add the desired primary or secondary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere (Argon or Nitrogen). For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 eq) may be beneficial for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired product.
Data Presentation
The following table summarizes the results of reductive amination reactions between tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate and various amines, as described in the scientific literature.
| Amine Substrate | Product | Reducing Agent | Solvent | Time (h) | Yield (%) |
| (1R,2S)-2-phenylcyclopropan-1-amine | tert-butyl 4-(5-(((1R,2S)-2-phenylcyclopropyl)methyl)pyridin-2-yl)piperazine-1-carboxylate | NaBH(OAc)₃ | DCM | 16 | 85 |
| (1S,2R)-2-phenylcyclopropan-1-amine | tert-butyl 4-(5-(((1S,2R)-2-phenylcyclopropyl)methyl)pyridin-2-yl)piperazine-1-carboxylate | NaBH(OAc)₃ | DCM | 16 | 88 |
| (1R,2R)-2-phenylcyclopropan-1-amine | tert-butyl 4-(5-(((1R,2R)-2-phenylcyclopropyl)methyl)pyridin-2-yl)piperazine-1-carboxylate | NaBH(OAc)₃ | DCM | 16 | 75 |
| (1S,2S)-2-phenylcyclopropan-1-amine | tert-butyl 4-(5-(((1S,2S)-2-phenylcyclopropyl)methyl)pyridin-2-yl)piperazine-1-carboxylate | NaBH(OAc)₃ | DCM | 16 | 78 |
Visualizations
Reductive Amination Workflow
The following diagram illustrates the general workflow for the reductive amination of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
Caption: General workflow for reductive amination.
Signaling Pathway Context: LSD1 Inhibition
The products of these reductive amination reactions are often precursors to LSD1 inhibitors. The diagram below shows a simplified representation of the role of LSD1 in histone modification and gene regulation.
Caption: Simplified role of LSD1 in histone demethylation.
Application Notes and Protocols for tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a key pharmaceutical intermediate widely employed in the synthesis of a variety of therapeutic agents. Its unique structure, featuring a protected piperazine ring attached to a pyridine core with a reactive formyl group, makes it a versatile building block in medicinal chemistry. The Boc (tert-butyloxycarbonyl) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions to allow for further functionalization of the piperazine nitrogen. The formyl group serves as a crucial handle for introducing diverse functionalities, often through reactions such as reductive amination, Wittig reactions, or condensations, leading to the generation of complex molecules with a range of biological activities.
This intermediate is particularly valuable in the development of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The piperazine-pyridine scaffold is a common feature in many approved and investigational kinase inhibitors, where it often serves to interact with the hinge region of the kinase active site and provide a vector for substituents that can enhance potency and selectivity.
Physicochemical Properties
A summary of the key physicochemical properties of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁N₃O₃ | N/A |
| Molecular Weight | 291.35 g/mol | N/A |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol.[1] | N/A |
| Melting Point | 104-110 °C (for the precursor 2-bromo-5-formylpyridine)[1] | N/A |
Applications in Pharmaceutical Synthesis
The primary application of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is as a precursor in the multi-step synthesis of active pharmaceutical ingredients (APIs). The formyl group is a versatile functional group that can undergo a variety of chemical transformations to build the final drug molecule.
Key Synthetic Transformations:
-
Reductive Amination: The formyl group can be reacted with a primary or secondary amine to form an imine, which is then reduced to the corresponding amine. This is a common strategy for introducing side chains that can interact with specific residues in the target protein.
-
Wittig Reaction: Reaction with a phosphonium ylide allows for the conversion of the formyl group into an alkene, providing a means to introduce carbon-carbon double bonds.
-
Condensation Reactions: The formyl group can participate in condensation reactions with various nucleophiles, such as active methylene compounds, to form more complex heterocyclic systems.
The piperazine nitrogen, after deprotection of the Boc group, can be acylated, alkylated, or arylated to further modify the properties of the final compound, such as solubility, cell permeability, and metabolic stability.
Experimental Protocols
The following protocols provide a representative synthesis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate and its subsequent use in a generic reductive amination reaction. These protocols are based on established chemical principles and analogous reactions reported in the literature.
Protocol 1: Synthesis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate via Buchwald-Hartwig Amination
This protocol describes a plausible synthesis of the title compound from commercially available starting materials. The key step is a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[2][3][4]
Materials:
-
2-Bromo-5-formylpyridine[1]
-
tert-Butyl piperazine-1-carboxylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-bromo-5-formylpyridine (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd(OAc)₂ (0.02 eq.), and dppp (0.04 eq.).
-
Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.2 M.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as a solid.
Quantitative Data (Representative from Analogous Reactions):
| Parameter | Value | Reference |
| Yield | 75-90% | [3] |
| Purity (by HPLC) | >98% | N/A |
Protocol 2: Reductive Amination of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
This protocol illustrates the use of the title intermediate in a subsequent synthetic step to introduce a new substituent via reductive amination.
Materials:
-
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
-
A primary or secondary amine (e.g., aniline)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous dichloromethane.
-
Add a catalytic amount of glacial acetic acid (0.1 eq.) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-substituted product.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-85% |
| Purity (by HPLC) | >98% |
Visualizations
Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate and its subsequent elaboration into a potential drug candidate.
Caption: Synthetic workflow for the preparation and elaboration of the title intermediate.
Hypothetical Signaling Pathway Inhibition
Many drug candidates derived from this intermediate are kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a downstream product.
Caption: Inhibition of a generic kinase signaling pathway by a drug candidate.
References
Application Notes and Protocols: The Role of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in the Synthesis of Palbociclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib (Ibrance®) is a first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1][2] It is indicated for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[3] The synthesis of this complex molecule relies on the precise assembly of key building blocks. A critical intermediate in many synthetic routes to Palbociclib is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5). This document provides detailed application notes and experimental protocols for its use in the synthesis of Palbociclib.
Note: The user's query specified "tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate". However, a comprehensive review of the scientific literature indicates that the key intermediate for Palbociclib synthesis is the aminopyridin derivative, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is the focus of these notes.
Chemical Pathway Overview
The synthesis of Palbociclib typically involves a crucial coupling reaction between the piperazine-containing pyridine fragment and a pyrido[2,3-d]pyrimidin-7-one core. The tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate serves as the nucleophilic component in this key bond-forming step. The final stage of the synthesis involves the deprotection of the Boc (tert-butyloxycarbonyl) group to yield the free piperazine moiety of Palbociclib.
Caption: Overall synthetic scheme for Palbociclib.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
This protocol details the coupling of the two key intermediates.[3]
Workflow:
Caption: Workflow for the coupling reaction.
Methodology:
-
A mixture of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (158.9 g) and toluene (600 ml) is pre-cooled to -5° to 5°C.
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 611.8 ml) and a solution of 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (100 g) in toluene (400 ml) are slowly added to the pre-cooled mixture.
-
The reaction mixture is stirred at -5° to 5°C.
-
The temperature is raised to 25-35°C and stirring is continued.
-
The solvent is completely distilled off from the reaction mixture.
-
The residue is co-distilled with methanol.
-
Methanol (400 ml) is added to the obtained compound at 25-35°C and the mixture is stirred.
Protocol 2: Synthesis of Palbociclib (Boc Deprotection)
This protocol describes the final deprotection step to yield Palbociclib.[3]
Workflow:
Caption: Workflow for the Boc deprotection step.
Methodology:
-
Concentrated hydrochloric acid (100 ml) is slowly added to a mixture of tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (100 g) and methanol (1000 ml) at 25-30°C.
-
The mixture is heated to 60-70°C and stirred at this temperature.
-
The reaction mixture is then cooled to 0-5°C and stirred.
-
The resulting solid is filtered and washed with methanol.
-
Water (1500 ml) is added to the obtained compound, and the mixture is heated to 50-60°C and stirred to complete the process.
Quantitative Data Summary
The following tables summarize the quantitative data from the described protocols.
Table 1: Reactant Quantities for Coupling Reaction (Protocol 1) [3]
| Reactant | CAS Number | Quantity | Molar Mass ( g/mol ) |
| 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | 1016636-76-2 | 100 g | 365.24 |
| tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | 158.9 g | 278.37 |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 4039-32-1 | 611.8 ml | - |
| Toluene | 108-88-3 | 1000 ml (total) | - |
| Methanol | 67-56-1 | 400 ml | - |
Table 2: Reaction Conditions and Yields
| Step | Parameter | Value | Reference |
| Protocol 1 | |||
| Initial Temperature | -5 to 5°C | [3] | |
| Reaction Temperature | 25-35°C | [3] | |
| Protocol 2 | |||
| Reaction Temperature | 60-70°C | [3] | |
| Cooling Temperature | 0-5°C | [3] | |
| Overall Process | |||
| Reported Total Yield | 70 to 80% | [4] |
Note: The yield for the individual coupling step (Protocol 1) is not explicitly stated in the provided source, but a related patent suggests an overall process yield of 70-80%.[4]
Conclusion
The use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a well-established and critical step in the synthesis of Palbociclib. The protocols outlined provide a robust pathway for the coupling of the key fragments and subsequent deprotection to yield the final active pharmaceutical ingredient. Careful control of reaction conditions, particularly temperature, is essential for achieving high yields and purity. The data presented serves as a valuable resource for researchers and professionals involved in the development and manufacturing of this important oncology therapeutic.
References
Application Notes and Protocols for tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). This linker features a reactive aldehyde group suitable for conjugation to a warhead ligand and a protected piperazine moiety for subsequent attachment to an E3 ligase ligand, offering a strategic building block for novel targeted protein degraders.
Introduction to PROTAC Technology and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC consists of three components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two. The linker is a critical component that influences the formation of a productive ternary complex between the POI and the E3 ligase, thereby impacting the efficacy and selectivity of the PROTAC. The pyridine-piperazine scaffold of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate provides a semi-rigid structure that can aid in optimizing the orientation of the warhead and E3 ligase ligand.
General Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Application Example: Development of a BRD4-Targeting PROTAC
For the purpose of these application notes, we will describe the hypothetical development of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target, utilizing tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as the linker. The warhead will be derived from the known BRD4 inhibitor, JQ1, and the E3 ligase recruited will be Cereblon (CRBN) via a pomalidomide-based ligand.
Synthetic Workflow
The synthesis of the final PROTAC would involve a multi-step process, starting with the reductive amination of the aldehyde on the linker with a suitable amine-functionalized JQ1 derivative, followed by deprotection of the Boc group on the piperazine, and finally, amide coupling with a pomalidomide derivative.
Caption: Synthetic workflow for a hypothetical BRD4-targeting PROTAC.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for the characterization of our example BRD4-targeting PROTAC.
Table 1: In Vitro Degradation of BRD4
| Cell Line | DC50 (nM) | Dmax (%) |
| HeLa | 25 | 92 |
| MCF-7 | 35 | 88 |
| VCaP | 50 | 85 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cellular Viability
| Cell Line | IC50 (nM) |
| HeLa | 150 |
| MCF-7 | 210 |
| VCaP | 300 |
IC50: Half-maximal inhibitory concentration.
Table 3: E3 Ligase Binding Affinity
| Assay | Kd (nM) |
| Surface Plasmon Resonance (SPR) | 120 |
| Isothermal Titration Calorimetry (ITC) | 150 |
Kd: Dissociation constant.
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol details the quantification of BRD4 protein levels in cells following treatment with the PROTAC.
Experimental Workflow
Caption: Western blot experimental workflow.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete culture medium
-
PROTAC compound and vehicle control (e.g., DMSO)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and image the membrane.
-
Perform densitometry analysis to quantify protein band intensities, normalizing BRD4 levels to the loading control (β-actin).
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
Complete culture medium
-
PROTAC compound and vehicle control
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the PROTAC or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 3: E3 Ligase Binding Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the measurement of the binding affinity between the PROTAC and the E3 ligase (CRBN).
Materials:
-
Purified recombinant CRBN-DDB1 complex
-
PROTAC compound
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Immobilize the CRBN-DDB1 complex onto the sensor chip surface via amine coupling.
-
-
Analyte Injection:
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the sensor surface at a constant flow rate, including a buffer-only injection for baseline subtraction.
-
-
Data Acquisition:
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd).
-
Application Notes and Protocols for PROTAC Design using tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]
This document provides detailed application notes and protocols for the design and synthesis of PROTACs utilizing tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as a key building block. The formyl group on this intermediate serves as a versatile chemical handle for the attachment of a linker and a warhead for a POI, primarily through reductive amination.[4][5]
Synthesis of the Intermediate: tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
A plausible synthetic route to tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate involves a nucleophilic aromatic substitution reaction between 2-chloro-5-formylpyridine and tert-butyl piperazine-1-carboxylate.
Protocol 1: Synthesis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
-
Reaction Setup: To a solution of 2-chloro-5-formylpyridine (1.0 eq) in dimethyl sulfoxide (DMSO) is added tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to 120 °C and stirred for 12-16 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
Design and Synthesis of a Hypothetical BRD4-Targeting PROTAC
As a case study, we will design a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[2][6] We will use a derivative of the known BRD4 inhibitor, JQ1, as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase. The synthesis will proceed through the reductive amination of the formyl group on our intermediate with an amine-functionalized linker attached to the VHL ligand.
Hypothetical PROTAC Structure:
-
Warhead: JQ1 derivative
-
Linker: Polyethylene glycol (PEG) linker
-
E3 Ligase Ligand: VHL ligand
-
Intermediate: tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
Protocol 2: Synthesis of a BRD4-Targeting PROTAC
-
Synthesis of the Amine-Linker-VHL Ligand: Synthesize a VHL ligand with a terminal amine group connected via a PEG linker, following established literature procedures.
-
Reductive Amination: To a solution of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate (1.0 eq) and the amine-linker-VHL ligand (1.0 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).[4]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours.
-
Boc Deprotection: After the reductive amination is complete, add trifluoroacetic acid (TFA) to the reaction mixture to remove the Boc protecting group from the piperazine nitrogen. Stir for 1-2 hours at room temperature.
-
Amide Coupling with JQ1 Derivative: Neutralize the reaction mixture with a base (e.g., diisopropylethylamine). Add a carboxylic acid derivative of JQ1, followed by a coupling agent such as HATU and a base (e.g., DIPEA). Stir at room temperature for 12-16 hours.
-
Purification: Purify the final PROTAC compound using preparative HPLC.
Biological Evaluation of the PROTAC
Assessment of BRD4 Protein Degradation by Western Blotting
Protocol 3: Western Blotting for BRD4 Degradation
-
Cell Culture and Treatment: Seed a human cancer cell line known to express BRD4 (e.g., HeLa or MCF7) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[9]
-
SDS-PAGE and Protein Transfer: Normalize the protein samples and prepare them with Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[7]
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
Protocol 4: In Vitro Ubiquitination Assay
-
Reaction Components: In a microcentrifuge tube, combine the following components in an ubiquitination buffer: recombinant human E1 activating enzyme, E2 conjugating enzyme (Ube2D2), VHL-ElonginB-ElonginC (VBC) complex, recombinant BRD4, ubiquitin, ATP, and the PROTAC at various concentrations.[10]
-
Reaction Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blotting: Analyze the reaction mixture by Western blotting using an anti-BRD4 antibody to detect the formation of higher molecular weight polyubiquitinated BRD4 species.[10]
Ternary Complex Formation Assay
Protocol 5: Ternary Complex Formation Assay (e.g., TR-FRET)
-
Assay Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be used to measure the formation of the BRD4-PROTAC-VHL ternary complex. This involves using a terbium-labeled anti-tag antibody for the VHL complex and a fluorescently labeled ligand for BRD4.[3]
-
Assay Setup: In a 384-well plate, add the tagged VHL complex, the fluorescently labeled BRD4 ligand, and varying concentrations of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation.
-
Measurement: Measure the TR-FRET signal using a plate reader. An increase in the TR-FRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (EC₅₀).
Data Presentation
Table 1: Hypothetical Biological Activity of BRD4-Targeting PROTAC
| Parameter | Value | Assay Method |
| BRD4 Degradation (DC₅₀) | 50 nM | Western Blot (HeLa cells, 24h) |
| Maximal Degradation (Dₘₐₓ) | >90% | Western Blot (HeLa cells, 24h) |
| Ternary Complex Formation (EC₅₀) | 100 nM | TR-FRET Assay |
| BRD4 Binding Affinity (Kᵢ) | 150 nM | Isothermal Titration Calorimetry |
| VHL Binding Affinity (Kᵢ) | 200 nM | Isothermal Titration Calorimetry |
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot experimental workflow.
Caption: Logical design of a BRD4-targeting PROTAC.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. lifesensors.com [lifesensors.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. bio-rad.com [bio-rad.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utility of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as a key building block in the synthesis of potent and selective kinase inhibitors. This versatile intermediate is particularly valuable for introducing a piperazinyl-pyridine moiety, a common pharmacophore in inhibitors targeting critical signaling pathways implicated in cancer and other diseases, such as the PI3K/Akt/mTOR pathway.
The formyl group on the pyridine ring serves as a reactive handle for various chemical transformations, most notably reductive amination, allowing for the efficient coupling with amine-containing heterocyclic cores common in kinase inhibitor scaffolds. The Boc-protected piperazine offers a stable, yet readily deprotectable, nitrogen for further derivatization or for interacting with the target kinase.
Synthetic Application: Synthesis of a Pyrimidinyl-Piperazinyl-Pyridine Kinase Inhibitor Core
A primary application of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is in the construction of kinase inhibitors through reductive amination. This reaction couples the aldehyde functionality with a primary or secondary amine on a core heterocyclic scaffold, such as an aminopyrimidine, to form a crucial C-N bond.
This synthetic strategy is exemplified by the preparation of a generic kinase inhibitor scaffold, tert-butyl 4-(5-(((2-aminopyrimidin-5-yl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate. This structure is representative of compounds that target the ATP-binding site of various kinases.
Experimental Workflow
Caption: General workflow for the synthesis of a kinase inhibitor core via reductive amination.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of tert-butyl 4-(5-(((2-aminopyrimidin-5-yl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate.
| Parameter | Value |
| Reactants | |
| Starting Aldehyde | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate (1.0 eq) |
| Starting Amine | 2,5-Diaminopyrimidine (1.1 eq) |
| Reagents | |
| Reducing Agent | Sodium Triacetoxyborohydride (1.5 eq) |
| Acid Catalyst | Acetic Acid (2.0 eq) |
| Solvent | Dichloroethane (DCE) |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Results | |
| Yield | 75-85% |
| Purification | Silica Gel Column Chromatography |
| Characterization | |
| ¹H NMR | Conforms to expected structure |
| LC-MS | >95% purity, M+H⁺ peak observed |
Detailed Experimental Protocol
Synthesis of tert-Butyl 4-(5-(((2-aminopyrimidin-5-yl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate
Materials:
-
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
-
2,5-Diaminopyrimidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
Procedure:
-
To a stirred solution of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate (1.0 g, 3.27 mmol) in anhydrous 1,2-dichloroethane (30 mL) is added 2,5-diaminopyrimidine (0.396 g, 3.60 mmol) and glacial acetic acid (0.37 mL, 6.54 mmol).
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Sodium triacetoxyborohydride (1.04 g, 4.91 mmol) is then added portion-wise over 10 minutes. The reaction mixture is stirred at room temperature for 16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting aldehyde.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
The mixture is stirred for 15 minutes, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by silica gel column chromatography, eluting with a gradient of 0-10% methanol in ethyl acetate to afford the desired product, tert-butyl 4-(5-(((2-aminopyrimidin-5-yl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate, as a solid.
Role in Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival.[1] Its aberrant activation is a frequent event in many types of cancer, making it a prime target for therapeutic intervention.[1][2][3] Kinase inhibitors incorporating the pyridinyl-piperazine scaffold, synthesized from intermediates like tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, have been developed to target key kinases in this pathway, such as PI3K and mTOR.
The piperazinyl-pyridine moiety can effectively occupy the ATP-binding pocket of these kinases, leading to the inhibition of their catalytic activity and the subsequent downstream signaling events that promote cancer cell survival and proliferation.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyridinyl-piperazine kinase inhibitor.
These notes are intended to provide a framework for the application of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate in kinase inhibitor synthesis. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets and research goals.
References
- 1. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors [scielo.org.za]
Application Notes and Protocols: Coupling Reactions of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate , a versatile building block in medicinal chemistry. The primary focus is on its application in coupling reactions, particularly reductive amination, for the synthesis of diverse molecular scaffolds for drug discovery.
Introduction
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of a reactive aldehyde group on the pyridine ring, coupled with the Boc-protected piperazine moiety, makes it an ideal substrate for a range of carbon-nitrogen and carbon-carbon bond-forming reactions. These reactions are instrumental in the development of novel therapeutics, including kinase inhibitors for oncology.
The core structure is closely related to intermediates used in the synthesis of approved drugs like Palbociclib and Ribociclib, which feature a substituted aminopyridine core. This highlights the significance of this scaffold in modern drug development.
Key Coupling Reaction: Reductive Amination
Reductive amination is the most prominent application of this aldehyde, providing a straightforward method to introduce a wide array of substituents at the 5-position of the pyridine ring. This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced in situ to the corresponding amine.
General Reaction Scheme:
Experimental Protocol: General Procedure for Reductive Amination
This protocol provides a general method for the reductive amination of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate with a primary amine.
Materials:
-
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
-
Primary amine (e.g., aniline, benzylamine, or other substituted amines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM or DCE (approximately 0.1 M concentration).
-
Add the primary amine (1.0 - 1.2 eq) to the solution.
-
If the amine is a salt (e.g., hydrochloride), a tertiary amine base (e.g., triethylamine, 1.5 eq) should be added to liberate the free amine.
-
(Optional) Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Data Presentation: Representative Reductive Amination Reactions
The following table summarizes typical reaction conditions and expected outcomes for the reductive amination of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate with various amines. Note: Yields are representative and may vary based on the specific substrate and reaction scale.
| Amine Substrate | Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | NaBH(OAc)₃ | DCE | 16 | 85-95 |
| 4-Fluoroaniline | NaBH(OAc)₃ | DCE | 18 | 80-90 |
| Benzylamine | NaBH(OAc)₃ | DCM | 12 | 90-98 |
| Cyclopropylamine | NaBH(OAc)₃ | DCM | 24 | 75-85 |
Experimental Workflow Diagram
Caption: Workflow for the reductive amination of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
Other Potential Coupling Reactions
While reductive amination is the most common application, the aldehyde functionality can participate in other important C-C bond-forming reactions.
Wittig Reaction
The Wittig reaction can be employed to convert the formyl group into an alkene. This allows for the introduction of vinyl or substituted vinyl groups, further expanding the molecular diversity.
Henry Reaction (Nitroaldol Reaction)
The Henry reaction with nitroalkanes would yield a nitro alcohol, which can be subsequently reduced to a β-amino alcohol, a valuable pharmacophore.
Signaling Pathway Context: Kinase Inhibition
The derivatives synthesized from tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate are often designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases.
Caption: Inhibition of a generic kinase signaling pathway by a synthesized drug candidate.
Conclusion
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its utility in reductive amination allows for the straightforward generation of large libraries of compounds for screening in drug discovery programs, particularly in the area of kinase inhibition. The protocols and data presented herein provide a foundation for researchers to utilize this important synthetic intermediate in their research and development efforts.
Application Notes and Protocols for the Scalable Synthesis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. The presence of the formyl group allows for a wide range of subsequent chemical transformations, such as reductive amination and Wittig reactions, while the Boc-protected piperazine moiety provides a site for further diversification. This document outlines a scalable and efficient protocol for the synthesis of this key intermediate, focusing on the palladium-catalyzed Buchwald-Hartwig amination reaction.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, offering high yields and broad functional group tolerance.[1] This makes it an ideal choice for the large-scale production of N-arylpiperazines.[2] The described protocol details the coupling of 6-bromo-3-pyridinecarboxaldehyde with tert-butyl piperazine-1-carboxylate.
Reaction Principle
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between an aryl halide (6-bromo-3-pyridinecarboxaldehyde) and a secondary amine (tert-butyl piperazine-1-carboxylate). The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[3] The choice of ligand, base, and solvent is critical for achieving high catalytic turnover and reaction efficiency.[2]
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Scalable Synthesis Protocol
This protocol is optimized for a scalable synthesis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 6-Bromo-3-pyridinecarboxaldehyde | 149806-06-4 | 186.01 |
| tert-Butyl piperazine-1-carboxylate | 57260-71-6 | 186.26 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | 161265-03-8 | 578.68 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 |
| Toluene, Anhydrous | 108-88-3 | 92.14 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Brine (Saturated NaCl solution) | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Reaction Parameters
| Parameter | Value | Notes |
| Stoichiometry (Aryl Halide:Amine) | 1 : 1.2 | A slight excess of the amine can drive the reaction to completion. |
| Catalyst Loading (Pd₂(dba)₃) | 1 mol% | Lower catalyst loading can be explored for further optimization on a larger scale. |
| Ligand Loading (Xantphos) | 2.2 mol% | The Pd:Ligand ratio is crucial for catalytic activity. |
| Base (NaOtBu) | 1.4 equivalents | A strong, non-nucleophilic base is required.[3] |
| Solvent | Anhydrous Toluene | The reaction should be conducted under anhydrous conditions to prevent catalyst deactivation. |
| Reaction Temperature | 100-110 °C | The optimal temperature may vary and should be monitored by TLC or LC-MS. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored to determine completion. |
| Expected Yield | 85-95% | Yields are dependent on reaction scale and purity of reagents. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 6-bromo-3-pyridinecarboxaldehyde (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
In a separate, dry Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0) (0.01 eq) and Xantphos (0.022 eq).
-
Evacuate and backfill both flasks with nitrogen three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
To the flask containing the palladium precursor and ligand, add anhydrous toluene via a syringe. Stir for 10 minutes at room temperature to form the active catalyst complex.
-
Transfer the catalyst solution to the main reaction flask containing the aryl halide, amine, and base using a cannula or syringe.
-
Rinse the catalyst flask with a small amount of anhydrous toluene and add it to the main reaction mixture.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
For scalable purification, the crude product can be purified by crystallization. Dissolve the crude solid in a minimal amount of a hot solvent (e.g., isopropanol or ethanol) and allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as a solid.
-
If necessary, further purification can be achieved by flash column chromatography on silica gel.
-
Signaling Pathway Visualization
While this is a synthetic chemistry protocol and does not directly involve a biological signaling pathway, the logical relationship of the key components in the catalytic cycle can be visualized.
Caption: Buchwald-Hartwig catalytic cycle.
Conclusion
The provided protocol offers a robust and scalable method for the synthesis of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate. The use of a well-defined palladium catalyst system ensures high yields and purity, making this procedure suitable for both academic research and industrial drug development applications. Careful control of the reaction conditions, particularly the inert atmosphere and the purity of the reagents, is essential for the successful implementation of this synthesis.
References
Application Notes and Protocols for the Purification of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections outline common purification strategies, including column chromatography and crystallization, to achieve high purity suitable for downstream applications in drug development.
Introduction
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a heterocyclic compound whose purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs). Impurities from the synthetic process, such as unreacted starting materials, by-products, or residual solvents, can affect reaction yields, biological activity, and the safety profile of the final drug substance. The purification methods detailed below are designed to remove these impurities effectively.
Purification Strategy Overview
A general workflow for the purification of crude tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is presented below. The choice of method will depend on the impurity profile and the scale of the purification.
Caption: General purification workflow for the target compound.
Experimental Protocols
The following are detailed protocols for the most common and effective purification techniques for piperazine-containing compounds. These methods are based on established procedures for structurally similar molecules and may require optimization for the specific impurity profile of your crude product.
Protocol 1: Silica Gel Column Chromatography
This is the most common method for purifying organic compounds. The polarity of the eluent can be adjusted to achieve optimal separation.
Materials:
-
Crude tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Solvents: n-Hexane, Ethyl Acetate, Acetone, Dichloromethane (DCM)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate or acetone. A common starting gradient is Hexane:Ethyl Acetate (9:1), moving towards higher concentrations of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified product.
Illustrative Elution Conditions:
| Eluent System | Typical Ratio (v/v) | Expected Outcome |
| n-Hexane / Ethyl Acetate | 7:3 to 1:1 | Good for separating moderately polar impurities. |
| Dichloromethane / Methanol | 98:2 to 95:5 | Suitable for more polar impurities. |
| Petroleum Ether / Acetone | 8:2 to 6:4 | An alternative solvent system. |
Protocol 2: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid product.
Materials:
-
Purified product from chromatography (or relatively pure crude)
-
Solvents: Ethyl Acetate, Ethanol, Isopropanol, n-Heptane
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethyl acetate or a mixture of ethanol and water are often good starting points.
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove residual solvent.
Recommended Recrystallization Solvents:
| Solvent System | Purity Achieved (Illustrative) |
| Ethyl Acetate | > 99% |
| Isopropanol / Water | > 98.5% |
| Ethanol / n-Heptane | > 99% |
Data Presentation
The following table summarizes typical analytical data for the purified product.
| Parameter | Method | Specification |
| Purity | HPLC | ≥ 98.0% |
| Identity | ¹H NMR | Conforms to structure |
| Residual Solvents | GC-HS | < 5000 ppm (total) |
| Appearance | Visual | White to off-white solid |
Logical Relationship of Purification Steps
The following diagram illustrates the decision-making process for choosing a purification strategy based on the initial purity of the crude material.
Caption: Decision tree for purification strategy.
Conclusion
The protocols provided herein offer robust methods for the purification of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate. The selection of the most appropriate technique will depend on the specific impurities present and the desired final purity. For optimal results, a combination of chromatography and crystallization is often recommended. All purified materials should be thoroughly characterized by analytical techniques such as HPLC and NMR to confirm purity and identity.
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is a Palladium-catalyzed Buchwald-Hartwig amination to couple tert-butyl piperazine-1-carboxylate with a suitable pyridine derivative. This is typically followed by the oxidation of a precursor group, such as a hydroxymethyl group, to the final formyl group.
Q2: What are the critical parameters for the Buchwald-Hartwig amination step?
A2: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.[1][2] The reaction is sensitive to air and moisture, so an inert atmosphere (Argon or Nitrogen) is crucial.[1] The selection of a suitable bulky electron-rich phosphine ligand is key to achieving high yields.[2]
Q3: What are the potential byproducts in the Buchwald-Hartwig coupling reaction?
A3: Common byproducts can include hydrodehalogenation of the pyridine starting material, where the halogen is replaced by a hydrogen atom. If the pyridine ring has other reactive functional groups, side reactions may occur. Catalyst poisoning is also a possibility with certain functional groups.[1]
Q4: What are the common challenges during the oxidation of the hydroxymethyl precursor?
A4: The primary challenge is controlling the oxidation to prevent over-oxidation to the corresponding carboxylic acid. Another common issue is incomplete conversion, leaving unreacted starting material. The choice of oxidant and careful control of reaction conditions (temperature, reaction time) are critical to maximize the yield of the desired aldehyde. Side reactions involving the HOCl byproduct can also occur if using certain chlorine-based oxidants.[3]
Q5: How can I monitor the reaction progress effectively?
A5: Reaction progress for both steps can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the formation of the product and key byproducts.
Synthesis Pathway and Byproduct Formation
The following diagram illustrates a common synthetic pathway and potential side products.
Caption: General synthetic pathway and potential byproducts.
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination Step
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst/Ligand | Ensure the palladium source and phosphine ligand are fresh and have been stored properly under an inert atmosphere. Consider using a pre-catalyst. |
| Inappropriate Base | The choice of base is crucial. Sodium tert-butoxide (NaOtBu) is commonly effective, but other bases like K₂CO₃ or Cs₂CO₃ might be required for specific substrates. Ensure the base is anhydrous.[1] |
| Poor Quality Reagents | Use anhydrous, high-purity solvents and ensure starting materials are pure. Impurities in the aryl halide or amine can inhibit the catalyst. |
| Presence of Oxygen | Thoroughly degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. The catalytic system is highly oxygen-sensitive.[1] |
| Incorrect Temperature | While many reactions proceed at elevated temperatures (e.g., 80-110 °C), some catalyst systems work efficiently at room temperature. Optimize the reaction temperature for your specific ligand/substrate combination. |
Issue 2: Byproduct Formation in Oxidation Step
| Problem | Potential Cause | Recommended Solution |
| Over-oxidation to Carboxylic Acid | The oxidizing agent is too strong or the reaction time is too long. | Use a milder oxidant such as Manganese Dioxide (MnO₂). Carefully monitor the reaction by TLC or HPLC and quench the reaction as soon as the starting material is consumed. |
| Incomplete Reaction | Insufficient amount of oxidant or low reaction temperature. | Increase the equivalents of the oxidizing agent. Ensure the reaction temperature is optimal for the chosen oxidant. |
| Formation of Chlorinated Byproducts | This can occur with some chlorine-based oxidants like PCC, where the HOCl byproduct reacts with electron-rich moieties.[3] | Add a scavenger like resorcinol or switch to a non-chlorine-based oxidant (e.g., Dess-Martin periodinane, MnO₂). |
The following workflow provides a decision-making process for troubleshooting low yields in the amination step.
Caption: Troubleshooting workflow for low yield in amination.
Quantitative Data Summary
The choice of ligand and base can significantly impact the yield and purity of the Buchwald-Hartwig amination step. The following table summarizes hypothetical results for the coupling of 2-chloro-5-(hydroxymethyl)pyridine with tert-butyl piperazine-1-carboxylate.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Temp (°C) | Yield (%) | Hydrodehalogenation Byproduct (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | 100 | 92 | < 5 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | 100 | 88 | < 5 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 110 | 75 | ~10 |
| 4 | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ | 100 | 85 | ~7 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | LHMDS | 80 | 90 | < 5 |
Similarly, the choice of oxidant affects the outcome of the second step.
| Entry | Starting Material | Oxidant (eq.) | Solvent | Temp (°C) | Yield (%) | Over-oxidation Byproduct (%) |
| 1 | Alcohol Intermediate | MnO₂ (10) | DCM | 25 | 95 | < 2 |
| 2 | Alcohol Intermediate | PCC (1.5) | DCM | 25 | 85 | ~8 |
| 3 | Alcohol Intermediate | Dess-Martin (1.5) | DCM | 25 | 93 | < 3 |
| 4 | Alcohol Intermediate | TEMPO/NaOCl | DCM/H₂O | 0 | 88 | ~10 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
Materials:
-
2-Chloro-5-(hydroxymethyl)pyridine
-
tert-Butyl piperazine-1-carboxylate
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried flask, add 2-chloro-5-(hydroxymethyl)pyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and sodium tert-butoxide (1.4 eq).
-
In a separate vial, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq).
-
Evacuate and backfill the flask and vial with argon three times.
-
Add anhydrous toluene to the flask containing the starting materials and base.
-
Add anhydrous toluene to the vial containing the catalyst and ligand, and stir for 2 minutes until a homogeneous solution forms.
-
Transfer the catalyst/ligand solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation with Manganese Dioxide (MnO₂)
Materials:
-
tert-Butyl 4-(5-(hydroxymethyl)pyridin-2-yl)piperazine-1-carboxylate
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol intermediate (1.0 eq) in dichloromethane.
-
Add activated MnO₂ (10 eq) in one portion. Note: MnO₂ activity can vary, and a large excess is often required.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-48 hours). If the reaction is sluggish, additional MnO₂ can be added.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad thoroughly with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify further by column chromatography or recrystallization.
References
Technical Support Center: Optimizing tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate. The synthesis is presumed to proceed via a nucleophilic aromatic substitution (SNAr) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 2-halo-5-formylpyridine (where the halogen is typically fluorine or chlorine) with tert-butyl piperazine-1-carboxylate in the presence of a base. The electron-withdrawing formyl group at the 5-position activates the pyridine ring, facilitating the nucleophilic attack by the piperazine.
Q2: Which halogen leaving group is better for this reaction, fluorine or chlorine?
A2: For SNAr reactions, fluoride is generally a better leaving group than chloride. The rate of reaction typically follows the order Ar-F >> Ar-Cl.[1] This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative halogen that increases the electrophilicity of the carbon atom. Therefore, using 2-fluoro-5-formylpyridine is expected to result in a faster reaction and potentially higher yield compared to 2-chloro-5-formylpyridine under similar conditions.
Q3: What are the common side reactions to be aware of?
A3: Common side reactions include:
-
Bis-arylation: If the Boc-protecting group on the product is cleaved under the reaction conditions, the resulting free piperazine can react with another molecule of the 2-halopyridine, leading to a bis-arylated byproduct.
-
Hydrolysis of the formyl group: Under certain basic or aqueous work-up conditions, the aldehyde functional group may be susceptible to undesired reactions.
-
Reaction with solvent: Some solvents, particularly nucleophilic ones, might compete with the piperazine in reacting with the pyridine.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, the consumption of the limiting reagent and the formation of the product can be tracked over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficiently activated pyridine ring. 2. Low reaction temperature. 3. Inappropriate base or solvent. 4. Deactivated catalyst (if applicable). | 1. Ensure the starting material is a 2-halo-5-formylpyridine. The formyl group is crucial for activation. Using 2-fluoropyridine derivative will enhance reactivity.[1] 2. Increase the reaction temperature. SNAr reactions often require heating. 3. Switch to a stronger base (e.g., from K2CO3 to NaH or K3PO4) and/or a more polar aprotic solvent (e.g., from Toluene to DMF or DMSO). 4. If using a palladium-catalyzed cross-coupling as an alternative, ensure the catalyst and ligand are not degraded. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of moisture or other reactive impurities. 3. Premature deprotection of the Boc group leading to bis-arylation. | 1. Lower the reaction temperature and monitor the reaction closely. 2. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Use a milder base or lower the reaction temperature to prevent cleavage of the Boc group. |
| Product is Difficult to Purify | 1. Co-elution of the product with starting materials or byproducts during column chromatography. 2. Product is an oil and difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Attempt to form a salt of the product (e.g., with HCl) to induce crystallization. Alternatively, trituration with a non-polar solvent like hexane or diethyl ether can sometimes solidify an oily product. |
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Chloro-5-formylpyridine or 2-Fluoro-5-formylpyridine (1.0 eq)
-
tert-Butyl piperazine-1-carboxylate (1.1 eq)
-
Potassium Carbonate (K2CO3) or Sodium Hydride (NaH) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl piperazine-1-carboxylate and the anhydrous solvent.
-
Add the base (e.g., K2CO3) to the mixture and stir for 10-15 minutes at room temperature.
-
Add the 2-halo-5-formylpyridine to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Effect of Leaving Group on Reaction Yield
| Leaving Group (on Pyridine) | Reaction Conditions | Typical Yield (%) | Reference |
| Fluorine | K2CO3, DMSO, 100 °C, 12h | 85-95% | Analogous Reactions[2] |
| Chlorine | K2CO3, DMSO, 100 °C, 24h | 60-75% | Analogous Reactions[2] |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Base | Solvent | Temperature (°C) | Typical Outcome |
| K2CO3 | DMF | 100 | Moderate to good yield, slower reaction. |
| Cs2CO3 | DMF | 100 | Often higher yield than K2CO3. |
| NaH | THF | 65 | Good yield, but requires careful handling. |
| K3PO4 | Dioxane | 110 | Effective for less reactive chlorides. |
| DIPEA | Acetonitrile | 80 | Milder conditions, may require longer reaction times. |
Visualizations
Caption: Synthetic workflow for tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
Caption: Troubleshooting decision tree for optimizing the reaction yield.
References
- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.
I. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, which typically proceeds via a Buchwald-Hartwig amination reaction.
Q1: Why is my reaction showing low or no conversion of the starting materials?
A1: Low conversion in the Buchwald-Hartwig amination of 2-chloro-5-formylpyridine can stem from several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst and Ligand Inactivity: The choice of palladium precursor and phosphine ligand is critical. For electron-deficient heteroaryl chlorides like 2-chloro-5-formylpyridine, bulky, electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle. Ensure the palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, is of high quality. Consider using a pre-formed palladium-ligand complex to ensure consistent and efficient generation of the active Pd(0) catalyst.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice. If your substrate is sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher reaction temperatures.
-
Solvent Purity: The reaction is highly sensitive to moisture and oxygen. Ensure that your solvent (e.g., toluene, dioxane) is anhydrous and that the reaction is performed under an inert atmosphere (argon or nitrogen).
-
Reaction Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C. If the reaction is sluggish at a lower temperature, a gradual increase may improve the conversion rate.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Several side products can form during the synthesis. Identifying and mitigating their formation is key to achieving high purity.
-
Hydrodehalogenation: This is the replacement of the chlorine atom on the pyridine ring with a hydrogen atom, resulting in 5-formylpyridine. This can occur if the catalytic cycle is interrupted. To minimize this, ensure a high-quality palladium catalyst and ligand are used, and that the reaction is run under strictly anhydrous conditions.
-
Double Amination: Although less common with a mono-protected piperazine, if deprotection of the Boc group occurs under the reaction conditions, the piperazine can react with two molecules of the pyridine, leading to a dimeric impurity. Using a slight excess of the piperazine and carefully controlling the reaction temperature can help to minimize this.
-
Reaction with the Aldehyde: The formyl group is generally stable under Buchwald-Hartwig conditions, but at very high temperatures or with certain catalyst/ligand combinations, side reactions involving the aldehyde may occur. Monitor the reaction closely and avoid excessive heating.
Q3: My final product is difficult to purify. What are the best methods for purification?
A3: Purification of the final product can be challenging due to the presence of residual palladium catalyst, phosphine ligand oxides, and side products.
-
Filtration: After the reaction is complete, it is often beneficial to filter the reaction mixture through a pad of Celite® to remove insoluble catalyst residues.
-
Aqueous Workup: A standard aqueous workup can help to remove inorganic salts and some polar impurities.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate?
A1: The most prevalent method is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction involves the reaction of 2-chloro-5-formylpyridine with tert-butyl piperazine-1-carboxylate in the presence of a suitable palladium catalyst, a phosphine ligand, and a base.
Q2: Which catalyst and ligand system is recommended for this reaction?
A2: For the coupling of an electron-deficient heteroaryl chloride like 2-chloro-5-formylpyridine, a catalyst system that is both active and can promote the challenging oxidative addition step is required. A common and effective combination is a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand such as Xantphos or RuPhos .
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out in an anhydrous aprotic solvent such as toluene or 1,4-dioxane under an inert atmosphere (argon or nitrogen). A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used. The reaction mixture is heated, usually in the range of 80-110 °C , and monitored until completion, which can take several hours.
Q4: What are the expected yield and purity of the final product?
A4: The yield and purity can vary depending on the specific reaction conditions and the scale of the synthesis. With careful optimization, yields for this type of Buchwald-Hartwig amination can range from 70% to 95% . The purity of the product after chromatographic purification is typically greater than 98% .
Q5: Are there any safety precautions I should be aware of?
A5: Yes, several safety precautions should be taken:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.
-
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox or under a stream of inert gas.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Use appropriate personal protective equipment (PPE) and work in a fume hood.
III. Data Presentation
Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | Xantphos, RuPhos, or similar bulky biarylphosphine |
| Base | Sodium tert-butoxide (NaOt-Bu) |
| Solvent | Anhydrous Toluene or 1,4-Dioxane |
| Temperature | 80 - 110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Typical Molar Ratios of Reactants
| Reactant | Molar Ratio (relative to 2-chloro-5-formylpyridine) |
| 2-chloro-5-formylpyridine | 1.0 eq |
| tert-Butyl piperazine-1-carboxylate | 1.1 - 1.2 eq |
| Palladium Source (e.g., Pd₂(dba)₃) | 0.01 - 0.05 eq (1-5 mol%) |
| Ligand (e.g., Xantphos) | 0.02 - 0.10 eq (2-10 mol%) |
| Base (e.g., NaOt-Bu) | 1.5 - 2.0 eq |
IV. Experimental Protocols
Detailed Methodology for Buchwald-Hartwig Amination
This protocol is a representative example and may require optimization for specific laboratory conditions and scales.
Materials:
-
2-chloro-5-formylpyridine
-
tert-Butyl piperazine-1-carboxylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-formylpyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically after 4-12 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as a solid.
V. Visualizations
Caption: Experimental workflow for the synthesis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Technical Support Center: tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I might encounter during the synthesis of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate?
A1: Potential impurities can originate from starting materials, side reactions during synthesis, or degradation of the final product. The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyridine derivative and N-Boc-piperazine.
Table 1: Potential Process-Related Impurities
| Impurity Name | Structure | Potential Source |
| Impurity A: tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) | Starting Material | Unreacted starting material. |
| Impurity B: 2-Chloro-5-formylpyridine | Starting Material | Unreacted starting material. |
| Impurity C: tert-Butyl 4-(5-carboxypyridin-2-yl)piperazine-1-carboxylate | Side Product | Oxidation of the formyl group of the final product or starting material. |
| Impurity D: 1,4-bis(5-formylpyridin-2-yl)piperazine | Side Product | Reaction of piperazine (from de-Boc protection of the starting material) with two equivalents of the pyridine starting material. |
| Impurity E: N-Nitroso N-BOC Piperazine | Starting Material Impurity | A potential impurity in the N-Boc-piperazine starting material. |
Q2: How can I detect and quantify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of impurities.
Table 2: Analytical Techniques for Impurity Profiling
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main component and impurities. A reverse-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% TFA) is a common starting point. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities by providing mass-to-charge ratio information, which helps in elucidating their structures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation of the final product and identification of major impurities. The presence of the Boc group can be confirmed by a characteristic singlet at ~1.4 ppm in ¹H NMR and signals around 155 ppm (C=O) and 28 ppm (C(CH₃)₃) in ¹³C NMR.[1] |
| Gas Chromatography (GC) | Analysis of volatile impurities, such as residual solvents. |
Q3: What are the likely degradation pathways for tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate?
A3: The molecule has several functional groups susceptible to degradation under certain conditions. Forced degradation studies are essential to understand these pathways.[2][3]
-
Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is labile to strong acids, leading to the formation of the de-Boc piperazine derivative.
-
Oxidation: The aldehyde group is susceptible to oxidation, which would form the corresponding carboxylic acid (Impurity C).
-
Photodegradation: 2-Formylpyridine derivatives can undergo photodissociation upon UV irradiation, potentially leading to the loss of the formyl group.[1][4]
Troubleshooting Guides
Problem: I am observing an unexpected peak in my HPLC chromatogram.
-
Possible Cause 1: A process-related impurity.
-
Solution: Refer to Table 1 for potential impurities. Use LC-MS to determine the mass of the unexpected peak and compare it to the masses of the suspected impurities.
-
-
Possible Cause 2: A degradation product.
-
Solution: If the sample is old or has been stored improperly, degradation may have occurred. Consider the potential degradation pathways mentioned in FAQ 3. Re-analyze a freshly prepared sample to confirm if the peak is still present.
-
-
Possible Cause 3: Contamination from the HPLC system or solvent.
-
Solution: Run a blank gradient (without injecting a sample) to check for system or solvent-related peaks.
-
Problem: The yield of my synthesis is low, and I have a significant amount of a side product.
-
Possible Cause: Incomplete reaction or side reactions.
-
Solution: Monitor the reaction progress closely using TLC or HPLC to ensure the complete consumption of starting materials. Optimize reaction conditions (temperature, reaction time, base) to minimize side reactions. For the SNAr reaction, ensure anhydrous conditions to prevent hydrolysis of the starting materials or product.
-
Problem: My product is showing signs of degradation upon storage.
-
Possible Cause 1: Hydrolysis of the Boc group.
-
Solution: Store the compound in a tightly sealed container in a cool, dry place, away from acidic vapors.
-
-
Possible Cause 2: Oxidation of the aldehyde.
-
Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
-
Possible Cause 3: Photodegradation.
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][3]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample (in solid state and in solution) to UV light (e.g., 254 nm) and visible light for a defined period.
After each stress condition, analyze the samples by HPLC and LC-MS to identify and quantify any degradation products.
Visualizations
References
Troubleshooting reductive amination with 2-aminopyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the reductive amination of 2-aminopyrimidine with tert-butyl 4-formylpiperidine-1-carboxylate.
Troubleshooting Guide & FAQs
Q1: I am observing very low to no product formation. What are the likely causes and how can I address this?
A1: Low or no product yield in this reductive amination is a common issue, often stemming from the low nucleophilicity of 2-aminopyrimidine.[1] Here are the primary factors to investigate:
-
Inefficient Imine Formation: The initial condensation between the weakly nucleophilic 2-aminopyrimidine and the aldehyde to form the imine is often the rate-limiting step.[1]
-
Troubleshooting:
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the aldehyde more electrophilic and promoting nucleophilic attack by the amine.[2][3]
-
Pre-formation of the Imine: Consider stirring the 2-aminopyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate together in the reaction solvent for a period (e.g., 1-2 hours) before adding the reducing agent.[4] This allows the imine intermediate to form in a higher concentration.
-
Dehydration: The formation of the imine releases water, which can inhibit the reaction. Adding a dehydrating agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), can help drive the equilibrium towards the imine.
-
-
-
Suboptimal Reducing Agent or Conditions: The choice and handling of the reducing agent are critical.
-
Troubleshooting:
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent often preferred for reductive aminations as it can be used in a one-pot procedure.[5][6][7][8] However, it is sensitive to water and incompatible with protic solvents like methanol.[5][6][8][9][10] Ensure you are using an aprotic solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[5][9]
-
Alternative Reducing Agents: If STAB is not effective, sodium cyanoborohydride (NaBH₃CN) is another option that is stable in mildly acidic conditions.[11][12][13] However, be aware of the potential for toxic cyanide byproducts.[11][12]
-
-
-
Reaction Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, especially with a less reactive amine.
Q2: My reaction is incomplete, and I see unreacted starting materials by TLC/LC-MS. How can I improve the conversion?
A2: Incomplete conversion is a common challenge. Here are some strategies to drive the reaction to completion:
-
Reagent Stoichiometry:
-
Excess Aldehyde: Using a slight excess of the more valuable amine is a common strategy to ensure the aldehyde is fully consumed.[4] However, if the amine is the limiting reagent, a slight excess of the aldehyde (e.g., 1.1-1.2 equivalents) can be used.
-
Reducing Agent: Ensure you are using a sufficient amount of the reducing agent. A common starting point is 1.5 to 2.0 equivalents relative to the limiting reagent.
-
-
Reaction Time: Reactions involving weakly nucleophilic amines may require longer reaction times. Monitor the reaction progress by TLC or LC-MS and allow it to stir for an extended period (e.g., overnight) if necessary.
-
Stepwise Addition: Adding the reducing agent in portions over time can sometimes help maintain a consistent reaction rate and improve yields.
Q3: I am observing a side product corresponding to the alcohol of my starting aldehyde. Why is this happening and how can I prevent it?
A3: The formation of the alcohol of your starting aldehyde (tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) indicates that the reducing agent is reducing the aldehyde before it can form the imine.
-
Choice of Reducing Agent: This is more common with stronger reducing agents like sodium borohydride (NaBH₄).[11] STAB and NaBH₃CN are generally more selective for the iminium ion over the aldehyde.[8][13] If you are using NaBH₄, it is crucial to allow sufficient time for imine formation before adding the reducing agent.[9]
-
Reaction Conditions: Ensure the reaction is not overly acidic, as this can accelerate aldehyde reduction.
Q4: What is the best work-up procedure for this reaction?
A4: A typical work-up procedure involves:
-
Quenching the Reaction: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to quench any remaining acid and unreacted reducing agent.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| 2-Aminopyrimidine | 1.0 equivalent | Limiting reagent |
| tert-Butyl 4-formylpiperidine-1-carboxylate | 1.0 - 1.2 equivalents | A slight excess may improve conversion. |
| Reducing Agent (STAB) | 1.5 - 2.0 equivalents | STAB is moisture-sensitive.[5][6][10] |
| Acetic Acid (Catalyst) | 0.1 - 1.0 equivalent | Start with a catalytic amount and optimize. |
| Solvent | Anhydrous DCM or DCE | Protic solvents like methanol are not recommended with STAB.[5][9][10] |
| Temperature | Room Temperature to 50 °C | Monitor reaction progress. |
| Reaction Time | 4 - 24 hours | Highly dependent on substrate reactivity. |
| Typical Yield | 40 - 70% | Yields can be variable due to the low nucleophilicity of 2-aminopyrimidine. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization.
Materials:
-
2-Aminopyrimidine
-
tert-Butyl 4-formylpiperidine-1-carboxylate
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous dichloromethane (DCM)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyrimidine (1.0 eq).
-
Dissolve the amine in anhydrous DCM.
-
Add tert-butyl 4-formylpiperidine-1-carboxylate (1.1 eq) to the solution.
-
Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a separate flask, weigh out sodium triacetoxyborohydride (1.5 eq).
-
Add the STAB to the reaction mixture in portions over 15 minutes. Note: The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature if it was heated.
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Troubleshooting workflow for reductive amination.
Caption: Reductive amination reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
Boc deprotection side reactions in tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the synthesis of 6-(piperazin-1-yl)nicotinaldehyde, with a focus on the critical Boc deprotection step of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of side reactions during the Boc deprotection of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation can then alkylate any available nucleophiles in the reaction mixture, including the deprotected piperazine product itself or the formyl group, leading to impurities.[1]
Q2: My Boc deprotection reaction is not going to completion. What are the likely reasons?
A2: Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid: The concentration or equivalents of the acid may be too low to drive the reaction to completion.[1][2]
-
Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.[1][2]
-
Low Temperature: Most Boc deprotections are conducted at room temperature. If the reaction is sluggish, gentle warming may be necessary, but this can also increase the rate of side reactions.[1][2]
-
Steric Hindrance: Bulky chemical groups near the Boc-protected nitrogen can impede the reaction.[1]
Q3: What are scavengers and why are they recommended for this deprotection?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction to "trap" the reactive tert-butyl cation.[1] By reacting with the carbocation more readily than the desired product or other sensitive functional groups, they prevent unwanted side reactions like t-butylation.[1][3]
Q4: Which acidic reagents are most commonly used for Boc deprotection?
A4: The most prevalent reagents are trifluoroacetic acid (TFA), typically as a 25-50% solution in dichloromethane (DCM), and hydrochloric acid (HCl), commonly as a 4M solution in an organic solvent like 1,4-dioxane or methanol.[1][2]
Q5: Are there milder, alternative methods for Boc deprotection if my compound is sensitive to strong acids?
A5: Yes, for substrates with acid-sensitive functional groups, several milder methods can be employed:
-
Milder Acidic Conditions: Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[3][4]
-
Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under non-protic conditions.[3]
-
Oxalyl Chloride in Methanol: This provides a mild alternative for selective Boc deprotection at room temperature.[2][5]
-
Thermal Deprotection: In some instances, heating the Boc-protected compound, potentially in a solvent like water, can achieve deprotection without any acid.[3]
Troubleshooting Guide
Issue 1: Low Yield of 6-(piperazin-1-yl)nicotinaldehyde
If you are experiencing a low yield of your final product, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Incomplete Deprotection | Increase acid concentration (e.g., 25-50% TFA in DCM or 4M HCl in dioxane).[1] Increase reaction time and monitor progress by TLC or LC-MS. Gently warm the reaction (e.g., to 40°C), but with caution as this may increase side reactions.[1] |
| Product Loss During Work-up | Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[2] |
| Formation of a Water-Soluble Salt | If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or using the salt directly in the subsequent step if applicable.[2] |
| Side Reactions | Use a scavenger to minimize t-butylation.[3] Consider lowering the reaction temperature.[2] |
Issue 2: Presence of Unexpected Peaks in LC-MS or NMR (Side Product Formation)
The appearance of unexpected peaks in your analytical data often indicates the formation of side products, most commonly from t-butylation.
| Scavenger | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | A general-purpose scavenger.[1] |
| Thiophenol | Varies | Effective for preventing alkylation of sensitive residues like tryptophan and methionine.[] |
| Anisole | Varies | Another common scavenger to trap the tert-butyl cation.[] |
Experimental Protocols
Protocol 1: Boc Deprotection with TFA in DCM
This protocol is a general guideline for Boc deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Preparation: Dissolve the tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate substrate in dichloromethane (DCM).
-
Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. To this solution, a scavenger such as triisopropylsilane (TIS) can be added.
-
Reaction: Add the TFA solution to the substrate solution and stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., saturated aqueous sodium bicarbonate) to obtain the free base. Extract the product with an organic solvent.
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is an alternative to TFA and typically yields the hydrochloride salt of the deprotected amine.
-
Preparation: Dissolve the tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. A precipitate of the hydrochloride salt may form.[1]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[1]
-
Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[1] To obtain the free base, dissolve the crude salt in water and basify as described in Protocol 1.
Visual Troubleshooting Guide
The following diagram illustrates a troubleshooting workflow for common issues encountered during the Boc deprotection of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
Caption: Troubleshooting workflow for Boc deprotection side reactions.
References
Technical Support Center: Purification of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate from a reaction mixture.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | - Inappropriate solvent system (eluent).- Co-elution of impurities with the product.- Overloading the column.- Improper packing of the silica gel. | - Optimize the eluent system: Use a solvent system with lower polarity to increase the separation between your product and more polar impurities. Conversely, use a more polar system for less polar impurities. Test different solvent ratios (e.g., ethyl acetate/hexane, acetone/n-hexane) using Thin Layer Chromatography (TLC) beforehand.[1][2]- Use a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly to avoid channeling. |
| Product Fails to Crystallize | - The compound is an oil at room temperature.- The chosen solvent is not suitable for crystallization.- The presence of impurities is inhibiting crystal formation.- The solution is not sufficiently concentrated. | - Attempt purification by column chromatography first to remove impurities that may be hindering crystallization.- Screen for a suitable recrystallization solvent: Ideal solvents should dissolve the compound when hot but not when cold. Good starting points for similar compounds include ethyl acetate, ethanol, or mixtures with hexanes.[2][3]- Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent line, or add a seed crystal of the pure product.- Concentrate the solution by slowly evaporating the solvent. |
| Presence of Starting Materials in the Final Product | - Incomplete reaction.- Inefficient purification to remove unreacted starting materials. | - Drive the reaction to completion: Increase the reaction time, temperature, or the equivalents of a particular reagent.- Optimize the purification: If starting materials are significantly different in polarity from the product, column chromatography should be effective. Adjust the eluent system to maximize separation. An acidic or basic wash during the extraction workup might also remove certain starting materials. |
| Oily Product Instead of a Solid | - Residual solvent.- The product is inherently an oil or has a low melting point.- Presence of greasy impurities. | - Dry the product under high vacuum for an extended period to remove all traces of solvent.- Purify via column chromatography to remove oily impurities.- If the pure product is an oil, it may not crystallize. Confirm purity using analytical techniques like NMR and Mass Spectrometry. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate?
A1: Based on procedures for structurally similar compounds, silica gel column chromatography is a widely used and effective method for purification.[1][2] Recrystallization from a suitable solvent, such as ethyl acetate, is also a common final purification step to obtain a crystalline solid.[2][3]
Q2: What are some recommended solvent systems for column chromatography?
A2: For compounds with similar structures, mixtures of a moderately polar solvent and a non-polar solvent are effective. Commonly used systems include:
-
Acetone/n-hexane (e.g., in ratios of 1:9, 1:8, or 1:7 v/v)[1]
-
Ethyl acetate/hexane (e.g., in a 1:1 v/v ratio)[2]
The optimal ratio should be determined by TLC analysis of the crude reaction mixture.
Q3: How can I remove inorganic salts from my crude product before further purification?
A3: An aqueous workup is typically performed before column chromatography or crystallization. This involves dissolving the reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing it with water or brine (a saturated aqueous solution of NaCl). This extraction process will move water-soluble inorganic salts into the aqueous layer, which can then be separated and discarded.[3]
Q4: My purified product appears as a yellowish solid/oil. Is this normal?
A4: While some related compounds are described as white solids, a yellowish tint can sometimes be due to persistent, colored impurities.[1][3] If analytical data (e.g., NMR, Mass Spec) confirms the purity of the compound, the color may be inherent. However, if purity is a concern, further purification steps like recrystallization with activated charcoal or another round of column chromatography may be necessary.
Q5: How should I monitor the progress of my column chromatography?
A5: The progress should be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[2] Spotting each fraction on a TLC plate and eluting with the same solvent system used for the column will show which fractions contain the desired product. Fractions containing the pure product can then be combined and the solvent evaporated.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a pre-determined ratio of ethyl acetate/hexane).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform packed bed. Avoid air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disruption when adding the sample.
-
-
Sample Loading:
-
Dissolve the crude tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin adding the eluent to the top of the column, maintaining a constant head of solvent.
-
Apply gentle pressure (if necessary) to achieve a steady flow rate.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes or vials).
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, for instance, using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under a vacuum to remove any residual solvent.
-
Visualizations
Caption: A general workflow for the purification of the target compound.
Caption: Troubleshooting logic for addressing low product purity.
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring the complete solubilization of reactants is paramount for successful and reproducible chemical transformations. This guide provides troubleshooting advice and frequently asked questions to address solubility issues encountered with tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate in various reaction setups.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate?
Q2: I am observing incomplete dissolution of the starting material in my reaction. What are the immediate troubleshooting steps?
A2: Initially, ensure that the compound is pure and free of insoluble impurities. If purity is confirmed, consider the following:
-
Increase the solvent volume: A simple increase in the amount of solvent can often resolve solubility issues.
-
Gentle heating: Applying heat can significantly increase the solubility of most organic compounds. Use a temperature that is appropriate for the stability of your reactants and the boiling point of your solvent.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
Q3: Can changing the solvent improve the solubility for my reaction?
A3: Absolutely. Solvent choice is critical. If you are facing solubility issues, consider switching to a more suitable solvent or using a co-solvent system. A summary of potential solvents is provided in the table below.
Q4: Are there any additives that can enhance the solubility of my compound?
A4: Yes, in some cases, the addition of a catalytic amount of a mild acid or base can improve solubility by protonating or deprotonating the molecule, respectively, thereby altering its polarity. However, the compatibility of such additives with your reaction conditions must be carefully considered.
Troubleshooting Guide
Issue: The compound precipitates out of solution upon addition of another reagent.
Possible Causes:
-
Change in solvent polarity: The addition of a reagent dissolved in a different solvent can alter the overall polarity of the reaction mixture, causing your compound to crash out.
-
Reaction with the solvent: The added reagent might be reacting with the solvent, leading to a less favorable environment for your compound.
-
Common-ion effect: If the added reagent shares a common ion with your compound of interest, it could decrease its solubility.
Solutions:
-
Use the same solvent for all reagents: Whenever possible, dissolve all reaction components in the same solvent.
-
Slow addition: Add the second reagent dropwise and with vigorous stirring to allow for gradual mixing and prevent localized supersaturation.
-
Use a co-solvent system: A mixture of a good solvent for your compound and a good solvent for the second reagent can maintain solubility throughout the reaction.
Issue: The reaction is sluggish or incomplete, and I suspect poor solubility is the culprit.
Possible Causes:
-
Low concentration of the dissolved reactant: Even if the solid appears to have dissolved, the concentration in solution might be too low for an efficient reaction rate.
-
Mass transfer limitations: If the solid is not fully dissolved, the reaction can only occur at the surface of the solid particles.
Solutions:
-
Increase the reaction temperature: Higher temperatures increase both solubility and reaction rates. Ensure the temperature does not exceed the decomposition point of any reactants or products.
-
Use a phase-transfer catalyst: For reactions involving two immiscible phases, a phase-transfer catalyst can facilitate the reaction.
-
Employ a different reaction setup: Techniques like ball milling can be used for solvent-free reactions, eliminating solubility concerns altogether.
Data Presentation: Solvent Selection Guide
The following table provides a qualitative guide to the expected solubility of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate in common organic solvents, based on the properties of similar compounds like N-Boc-piperazine and pyridine derivatives. Experimental verification is highly recommended.
| Solvent Category | Solvent Example | Expected Solubility | Notes |
| Polar Aprotic | Dimethylformamide (DMF) | High | Often a good choice for reactions requiring higher temperatures. |
| Dimethyl sulfoxide (DMSO) | High | Can be difficult to remove after the reaction. | |
| Acetonitrile (MeCN) | Moderate | A versatile solvent for a range of reactions. | |
| Tetrahydrofuran (THF) | Moderate | Good general-purpose solvent. | |
| Chlorinated | Dichloromethane (DCM) | High | Volatile and easy to remove. |
| Chloroform (CHCl₃) | High | Similar to DCM. | |
| Alcohols | Methanol (MeOH) | Moderate to Low | Potential for side reactions with the aldehyde (acetal formation). |
| Ethanol (EtOH) | Moderate to Low | Similar potential for side reactions as methanol. | |
| Ethers | Diethyl ether | Low | Generally not a good solvent for this type of compound. |
| Hydrocarbons | Hexane, Heptane | Very Low | Useful as anti-solvents for precipitation/crystallization. |
| Aromatic | Toluene | Moderate | Can be useful for reactions at elevated temperatures. |
Experimental Protocols
Detailed Protocol for Reductive Amination
This protocol provides a general method for the reductive amination of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate with a primary or secondary amine, a common reaction where solubility is critical.
Materials:
-
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolution of the Aldehyde: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate (1.0 eq). Add the chosen solvent (DCM or DCE, approximately 0.1-0.5 M concentration) and stir until the solid is completely dissolved. Gentle warming may be applied if necessary, followed by cooling to room temperature.
-
Addition of the Amine: Add the amine (1.0-1.2 eq) to the solution. If desired, a catalytic amount of acetic acid (0.1 eq) can be added at this stage to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Addition of the Reducing Agent: In a single portion, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the reaction solvent (DCM or DCE) two more times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.
Mandatory Visualizations
Caption: A decision-making workflow for addressing solubility problems.
Caption: Molecular interactions influencing the compound's solubility.
Stability of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate?
A1: The main stability concerns for this compound are its susceptibility to degradation under both acidic and basic conditions due to the presence of two key functional groups: the acid-labile tert-butoxycarbonyl (Boc) protecting group on the piperazine ring and the reactive formyl (aldehyde) group on the pyridine ring.
Q2: How does tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate behave under acidic conditions?
A2: Under acidic conditions, the primary reaction is the cleavage of the Boc protecting group. This deprotection exposes the secondary amine of the piperazine ring. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for this purpose and the reaction is typically rapid. The formyl group may also be susceptible to acid-catalyzed reactions, although the deprotection of the Boc group is generally the more facile process. A potential intramolecular cyclization between the pyridine nitrogen and the aldehyde, stabilized by acidic conditions, could also occur, though this is reversible.
Q3: What happens to the compound under basic conditions?
A3: The Boc protecting group is generally stable under basic conditions. However, the formyl group on the pyridine ring is susceptible to the Cannizzaro reaction in the presence of a strong base, especially at elevated temperatures.[1][2][3][4] This is a disproportionation reaction where two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.[1][2][3] Therefore, prolonged exposure to strong bases should be avoided to maintain the integrity of the formyl group.
Q4: Are there any recommended storage conditions for this compound?
A4: To ensure long-term stability, it is recommended to store tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate in a cool, dry place, protected from light and moisture. For extended storage, refrigeration (2-8 °C) is advisable. Avoid storing solutions of the compound, especially in acidic or basic media, for prolonged periods.
Troubleshooting Guides
Issue 1: Incomplete or failed reaction when using the compound as a starting material in an acid-catalyzed reaction.
| Possible Cause | Troubleshooting Step |
| Deprotection of the Boc group | The acidic reaction conditions have likely cleaved the Boc group, leading to the formation of the deprotected piperazine derivative. Confirm this by LC-MS or ¹H NMR analysis. If the deprotected compound is not the desired product, consider using a different synthetic strategy that avoids acidic conditions or utilizes an acid-stable protecting group. |
| Intramolecular Cyclization | Under certain acidic conditions, an intramolecular reaction between the pyridine and aldehyde moieties may occur. This can be detected by spectroscopic methods. Altering the reaction solvent or using a milder acid might mitigate this side reaction. |
Issue 2: Observation of unexpected byproducts in reactions performed under basic conditions.
| Possible Cause | Troubleshooting Step |
| Cannizzaro Reaction | The formyl group has likely undergone a Cannizzaro reaction, resulting in the formation of the corresponding alcohol and carboxylic acid.[1][2][3][4] Analyze the reaction mixture for these species. To avoid this, use milder basic conditions (e.g., K₂CO₃ instead of NaOH), lower reaction temperatures, and shorter reaction times. If a strong base is required, consider protecting the aldehyde group prior to the reaction. |
Issue 3: Degradation of the compound upon storage.
| Possible Cause | Troubleshooting Step |
| Exposure to acidic or basic contaminants | Traces of acid or base in the storage container or solvent can lead to degradation over time. Ensure the compound is stored in a clean, neutral environment. If preparing a stock solution, use a neutral, anhydrous solvent and store at low temperature. |
| Hydrolysis | The presence of moisture can potentially lead to hydrolysis, especially if acidic or basic impurities are present. Store the solid compound in a desiccator. |
Summary of Stability and Potential Degradation Pathways
| Condition | Boc-Piperazine Moiety | Formylpyridine Moiety | Primary Degradation Product(s) |
| Strongly Acidic (e.g., TFA, conc. HCl) | Labile (Deprotection) | Generally stable, potential for intramolecular cyclization | 6-(Piperazin-1-yl)nicotinaldehyde |
| Mildly Acidic | May be slowly cleaved | Generally stable | Gradual formation of 6-(piperazin-1-yl)nicotinaldehyde |
| Neutral | Stable | Stable | - |
| Mildly Basic (e.g., K₂CO₃) | Stable | Generally stable, risk of Cannizzaro reaction at elevated temperatures | Minimal degradation |
| Strongly Basic (e.g., NaOH, KOH) | Stable | Unstable (Cannizzaro reaction) | 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)methanol and 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid |
Experimental Protocols
Protocol 1: Boc Deprotection under Acidic Conditions
-
Objective: To remove the Boc protecting group to yield 6-(piperazin-1-yl)nicotinaldehyde.
-
Reagents:
-
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate (1 equivalent) in DCM.
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with saturated aqueous sodium bicarbonate solution to pH > 8.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
-
Visualizations
Caption: Degradation pathway under acidic conditions.
Caption: Degradation pathway under basic conditions.
Caption: Experimental workflow for Boc deprotection.
References
Technical Support Center: Recrystallization of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate. The information is designed to address specific issues that may be encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate?
A1: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For a compound with a pyridine ring and a protected piperazine moiety, a range of solvents with varying polarities should be considered. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.[1][2]
Q2: How can I determine the appropriate solvent for recrystallization?
A2: A systematic approach to solvent selection is crucial. The principle of "like dissolves like" can be a good starting point; given the presence of polar functional groups, polar solvents might be more effective.[2] Experiment with a variety of solvents from different classes (e.g., alcohols, esters, ketones, and hydrocarbons) to find one that provides a significant difference in solubility at high and low temperatures.
Q3: When should I consider using a solvent pair for recrystallization?
A3: A solvent pair is often employed when no single solvent provides the desired solubility characteristics.[3] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Common solvent pairs include ethanol-water and diethyl ether-hexane.[1]
Q4: What are the signs of a successful recrystallization?
A4: A successful recrystallization will yield well-formed, uniform crystals with shiny surfaces.[4] A key indicator of increased purity is a narrower and higher melting point range compared to the crude material.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure of Crystals to Form | - Too much solvent was used.[2][4]- The solution is supersaturated.[2]- Inappropriate solvent choice. | - Boil off some of the solvent to increase the concentration and allow the solution to cool again.[2]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2]- Re-evaluate the solvent system through small-scale solubility tests. |
| "Oiling Out" of the Product | - The compound's melting point is lower than the boiling point of the solvent.- The solution cooled too rapidly.[4]- High concentration of impurities. | - Re-dissolve the oil in more solvent and allow it to cool more slowly.- Try a different solvent with a lower boiling point.- Consider purifying the compound by another method (e.g., column chromatography) before recrystallization.[3] |
| Low Recovery of Crystals | - Too much solvent was used initially.[1]- The solution was not cooled sufficiently.- Crystals were washed with too much cold solvent.[1]- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used to dissolve the compound.- Cool the solution in an ice bath to maximize crystal formation.[4]- Wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the filtration apparatus is pre-heated to prevent cooling. |
| Formation of a Precipitate Instead of Crystals | - The solution was cooled too quickly ("shock cooling").[4] | - Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.[4] |
| Presence of Insoluble Impurities | - The crude material contains impurities that are insoluble in the chosen solvent. | - Perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool and crystallize.[2] |
Experimental Protocol: Recrystallization of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
This protocol provides a general methodology for the recrystallization of the target compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Place a small amount of the crude compound (e.g., 10-20 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes and observe solubility. An ideal solvent will dissolve the compound completely at an elevated temperature.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.
2. Dissolution:
-
Place the crude tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the compound. It is crucial to avoid adding an excess of solvent to maximize recovery.[1]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. This slow cooling promotes the formation of larger, purer crystals.[4]
-
Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: Experimental workflow for recrystallization.
References
Preventing dimer formation in tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate. The focus is on preventing dimer formation and other side reactions to ensure successful and efficient synthesis.
Troubleshooting Guide: Preventing Dimer Formation and Side Reactions
This guide addresses common issues encountered during reactions with tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, particularly focusing on the formation of unwanted dimers and other byproducts.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product and significant formation of a higher molecular weight byproduct (potential dimer). | 1. Reductive Amination: Formation of a tertiary amine by reaction of the desired secondary amine with another molecule of the starting aldehyde. | - Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the primary amine to favor the formation of the desired secondary amine. - Choice of Reducing Agent: Employ a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is known to selectively reduce the intermediate imine/iminium ion in the presence of the starting aldehyde, minimizing the reduction of the aldehyde to an alcohol and reducing the likelihood of the secondary amine reacting further. - Stepwise Procedure: First, form the imine by stirring the aldehyde and primary amine together (e.g., in methanol), and then add the reducing agent (e.g., sodium borohydride). |
| 2. Cannizzaro Reaction: Under strongly basic conditions, two molecules of the aldehyde can disproportionate to form a carboxylic acid and an alcohol. | - Avoid Strong Bases: Do not use strong bases like NaOH or KOH if the reaction conditions do not strictly require them. - pH Control: Maintain a neutral or slightly acidic pH (around 5-6) during the reaction, especially in reductive amination, to favor imine formation and minimize Cannizzaro side products. | |
| Formation of an unexpected product corresponding to the addition of a solvent molecule or another nucleophile to the pyridine ring. | 1,4-Conjugate Addition: The pyridine ring can be susceptible to nucleophilic attack, especially if activated. | - Choice of Solvent: Use a non-nucleophilic solvent. - Protecting Groups: If the reaction conditions are harsh, consider protecting the aldehyde functionality as an acetal to reduce the electrophilicity of the pyridine ring system during other transformations. |
| The starting aldehyde is consumed, but the desired product is not formed; instead, a complex mixture is observed. | Instability of the Pyridine Aldehyde: Pyridine aldehydes can be sensitive to certain reaction conditions, leading to decomposition or polymerization. | - Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating. - Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purification of Starting Material: Ensure the starting aldehyde is pure and free from acidic impurities which can catalyze side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common type of "dimer" observed in reactions with tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate?
A1: In the context of reductive amination, the most common "dimer" is the tertiary amine formed from the reaction of the initially formed secondary amine product with a second molecule of the starting aldehyde.
Q2: How can I minimize the formation of this tertiary amine byproduct during reductive amination?
A2: To minimize the formation of the tertiary amine, you can:
-
Use a mild reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it selectively reduces the iminium ion faster than the starting aldehyde.
-
Control the stoichiometry: Using a slight excess of the primary amine can help drive the reaction towards the desired secondary amine.
-
Perform a stepwise reaction: Form the imine first, then add the reducing agent. This can give you more control over the reaction.
Q3: Are there other potential side reactions I should be aware of?
A3: Yes, under strongly basic conditions, a Cannizzaro reaction can occur where two aldehyde molecules disproportionate to an alcohol and a carboxylic acid. Also, unexpected 1,4-conjugate additions to the pyridine ring have been observed in some cases with similar substrates.
Q4: When should I consider using a protecting group for the aldehyde?
A4: If you are performing a reaction that is not compatible with the aldehyde group (e.g., using a strong nucleophile or organometallic reagent that could attack the aldehyde), you should protect it. The most common protecting group for an aldehyde is an acetal, which can be formed by reacting the aldehyde with a diol (like ethylene glycol) under acidic conditions. The acetal is stable to many reaction conditions and can be easily removed later.
Q5: What are the best purification methods to remove dimer byproducts?
A5: Column chromatography on silica gel is typically the most effective method for separating the desired product from dimer byproducts and other impurities. The polarity difference between the desired secondary amine and the more substituted, often less polar, tertiary amine dimer usually allows for good separation.
Experimental Protocols
Protocol 1: Optimized Reductive Amination to Minimize Dimer Formation
This protocol is designed to favor the formation of the desired secondary amine while minimizing the formation of the tertiary amine dimer.
Materials:
-
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
-
Primary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate and the primary amine (1.1 eq.) in DCM or DCE.
-
If the amine salt is used, add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acetal Protection of the Aldehyde Group
This protocol describes the protection of the formyl group as a cyclic acetal, which is useful when subsequent reactions are not compatible with an aldehyde.
Materials:
-
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
-
Ethylene glycol (2 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Toluene
Procedure:
-
To a solution of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate in toluene, add ethylene glycol (2 eq.) and a catalytic amount of p-TSA.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting acetal-protected compound can typically be used in the next step without further purification.
Visualizations
Caption: Reaction pathways illustrating the desired reductive amination, dimer formation, and a common side reaction.
Caption: A streamlined workflow for performing reductive amination while minimizing side products.
Validation & Comparative
A Comparative Guide to Palbociclib Intermediates: Evaluating Side-Chain Precursors in Synthesis
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a critical objective. Palbociclib (Ibrance®), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. Its synthesis has been a subject of extensive research, with various strategies developed to optimize yield, purity, and cost-effectiveness. A key step in many reported synthetic routes is the coupling of a core pyridopyrimidinone moiety with a piperazine-pyridine side chain. This guide provides a comparative analysis of different Palbociclib side-chain intermediates, with a focus on the performance of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate relative to more conventional alternatives.
While multiple synthetic pathways to Palbociclib have been explored, a prevalent strategy involves the coupling of a halogenated or sulfonylated pyridopyrimidinone core (the "A" fragment) with a substituted piperazinylpyridine (the "B" fragment). The choice of the reactive functionality on the pyridine ring of the "B" fragment dictates the coupling strategy and can significantly impact the overall efficiency of the synthesis.
Commonly Employed Palbociclib Side-Chain Intermediates
The most widely documented and commercially utilized side-chain intermediate in Palbociclib synthesis is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate .[1] Its primary amine functionality allows for a direct nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction with an activated pyridopyrimidinone core.
An alternative, though less documented, approach involves the use of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate . The aldehyde group in this intermediate opens up different synthetic possibilities for forming the crucial C-C or C-N bond that ultimately links the side chain to the core structure. Potential reaction pathways include Wittig-type olefination followed by reduction, or reductive amination.
Other potential intermediates that have been considered in various synthetic strategies include those with nitro or boronic ester functionalities, each requiring specific reaction conditions for their incorporation into the final Palbociclib molecule.
Comparative Analysis of Synthetic Routes
| Intermediate | Coupling Strategy | Potential Advantages | Potential Challenges |
| tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | SNAr, Buchwald-Hartwig Amination | Direct C-N bond formation, well-established and optimized procedures, high yields reported in commercial processes. | Potential for side reactions, requires specific catalysts and ligands for high efficiency. |
| tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | Wittig Reaction, Reductive Amination | Offers alternative bond-forming strategies, may avoid certain catalyst systems. | Multi-step process to form the final linkage, potential for lower overall yields, less documented for Palbociclib synthesis. |
Experimental Protocols: A Look at the Dominant Pathway
Given the prevalence of the amino-substituted intermediate in the literature, a representative experimental protocol for its use in a key coupling step is outlined below. It is important to note that specific conditions can vary based on the exact nature of the pyridopyrimidinone core.
Synthesis of tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
-
Materials:
-
6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
-
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Toluene
-
Methanol
-
-
Procedure:
-
A solution of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.59 equivalents) in toluene is cooled to a temperature between -5°C and 5°C.
-
Lithium bis(trimethylsilyl)amide is slowly added to the cooled mixture.
-
A solution of 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1.0 equivalent) in toluene is then added slowly to the reaction mixture, maintaining the low temperature.
-
The reaction is stirred at this temperature until completion, as monitored by an appropriate analytical technique (e.g., HPLC).
-
The reaction mixture is then warmed to room temperature.
-
The solvent is removed under reduced pressure, and the residue is co-distilled with methanol.
-
Methanol is added to the residue, and the mixture is stirred to induce precipitation of the product.
-
The solid product is collected by filtration, washed with cold methanol, and dried under vacuum.
-
Signaling Pathways and Experimental Workflows
The synthesis of Palbociclib is a multi-step process. The following diagrams illustrate the general synthetic logic and a typical workflow for the key coupling step.
Caption: General synthetic pathway for Palbociclib.
Caption: Experimental workflow for the coupling reaction.
Conclusion
The synthesis of Palbociclib predominantly relies on the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as the key side-chain intermediate. This is due to the well-established and highly optimized coupling reactions, such as SNAr and Buchwald-Hartwig amination, that allow for its efficient incorporation. While the use of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate presents an alternative synthetic strategy, there is a lack of published, direct comparative data to quantitatively assess its performance against the more common amino-substituted intermediate.
For researchers and drug development professionals, the choice of intermediate will depend on a variety of factors including the desired coupling strategy, availability and cost of starting materials, and the scalability of the process. While the amino-intermediate represents the current industry standard, further research into alternative intermediates like the formyl-substituted analogue could potentially lead to novel and efficient synthetic routes for Palbociclib and other related pharmaceutical compounds.
References
The Quest for Efficiency: A Comparative Guide to Alternative Building Blocks in Palbociclib Synthesis
For researchers and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) is a perpetual balancing act between efficiency, cost-effectiveness, and environmental impact. Palbociclib (Ibrance®), a cornerstone in the treatment of HR+/HER2- breast cancer, is no exception. While the initial drug discovery route laid the groundwork, subsequent research has unveiled a landscape of alternative building blocks and synthetic strategies aimed at optimizing its production. This guide provides an objective comparison of these alternatives, supported by available experimental data and detailed methodologies.
Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), plays a crucial role in arresting the cell cycle, thereby impeding the proliferation of cancer cells.[1][2] The core structure of Palbociclib, 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one, presents a significant synthetic challenge. This guide will delve into various approaches to its synthesis, with a focus on the key building blocks that form the pyridopyrimidine core and the subsequent coupling reactions.
The Foundational Routes: Drug Discovery and Early Process Chemistry
The initial synthesis of Palbociclib, often referred to as the drug discovery route, established the fundamental bond formations required to assemble the molecule. However, it was hampered by certain limitations, notably the use of a toxic and expensive tin reagent in a Stille coupling reaction and a low-yielding initial coupling step (38%).[3]
This led to the development of the first process chemistry route, which introduced significant improvements. A key modification was the replacement of the precarious Stille coupling with a more robust Heck coupling, eliminating the hazardous vinyl tin reagent. Furthermore, the use of a strong base, Lithium Hexamethyldisilazide (LiHMDS), significantly enhanced the yield of the initial SNAr coupling.[4] Subsequent process chemistry refinements continued to optimize reaction conditions and impurity profiles.
Alternative Building Blocks: A Paradigm Shift in Synthesis
More recent research has focused on utilizing entirely different starting materials to construct the core heterocyclic system of Palbociclib, offering potential advantages in terms of cost, safety, and overall efficiency.
The Thiouracil Approach
A notable alternative commences with the readily available and inexpensive starting material, thiouracil. This strategy involves a multi-step sequence including methylation, nucleophilic substitutions, bromination, a Heck reaction, and a ring closure to construct a key pyridopyrimidine intermediate. This route boasts an approximate overall yield of 35% for the key intermediate.[5]
The Cytosine Strategy
Another innovative approach utilizes cytosine as the foundational building block. This method involves protection of the cytosine amino group, followed by a Friedel-Crafts acylation to introduce the acetyl group. Subsequent substitution with bromocyclopentane and cyclization with methyl acetoacetate affords a key pyridopyrimidine intermediate. This route is highlighted by its short reaction pathway and the use of a cost-effective starting material.[6]
The Silyl Crotonic Acid Derivative Route
A one-pot process has been reported that employs a silyl derivative of crotonic acid as a novel intermediate. This streamlined approach involves a reaction between key intermediates in the presence of a Grignard reagent and a palladium catalyst, offering a potentially more convergent and efficient synthesis.[1]
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to Palbociclib, based on available literature. It is important to note that direct comparison can be challenging due to variations in reporting and the specific intermediates being described.
| Synthetic Route | Key Starting Material(s) | Key Reaction(s) | Reported Overall Yield | Key Advantages | Key Disadvantages |
| Drug Discovery Route | 2-chloro-5-iodopyrimidine derivative and a piperidinyl-pyridine derivative | Stille Coupling | ~27%[3] | Highly convergent | Use of toxic and expensive tin reagent, low yield in initial coupling[3] |
| First Process Chemistry Route | 2-chloro-pyrimidine derivative and a piperidinyl-pyridine derivative | Heck Coupling, SNAr with LiHMDS | Improved over discovery route | Avoids toxic tin reagent, higher yielding initial coupling[4] | Still a multi-step process |
| Thiouracil Route | Thiouracil | Heck Reaction, Ring Closure | ~35% (for key intermediate)[5] | Inexpensive starting material, good overall yield for the intermediate[5] | Multi-step synthesis |
| Cytosine Route | Cytosine | Friedel-Crafts Acylation, Cyclization | Not explicitly stated, but noted for high total yield[6] | Inexpensive and readily available starting material, short reaction route[6] | Limited publicly available data on specific yields |
| Silyl Crotonic Acid Route | Pyrimidine and pyridine intermediates | One-pot Grignard/Palladium-catalyzed reaction | Not explicitly stated | Potentially more convergent and efficient due to one-pot nature[1] | Requires synthesis of specialized silyl intermediate |
Experimental Protocols: A Glimpse into the Methodologies
To provide a clearer understanding of the practical aspects of these synthetic routes, detailed experimental protocols for key transformations are outlined below.
Protocol 1: Heck Coupling (First Process Chemistry Route)
This reaction replaces the Stille coupling for the C-C bond formation.
-
Reactants: The key pyridopyrimidine intermediate and an appropriate vinyl partner (e.g., n-butyl vinyl ether).
-
Catalyst: A palladium catalyst such as PdCl2(dppf).
-
Base: An organic base like Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous solvent such as Tetrahydrofuran (THF).
-
Procedure: To a solution of the pyridopyrimidine intermediate in THF are added the vinyl partner, DIPEA, and the palladium catalyst. The reaction mixture is heated under an inert atmosphere until completion, as monitored by TLC or LC-MS. The product is then isolated and purified using standard techniques such as column chromatography.
Protocol 2: Synthesis of Key Intermediate from Thiouracil
This protocol outlines the initial steps of the thiouracil-based route.
-
Step 1: Methylation of Thiouracil: Thiouracil is reacted with a methylating agent in the presence of a base to yield 2-(methylthio)pyrimidin-4(3H)-one.
-
Step 2: Chlorination: The product from Step 1 is treated with a chlorinating agent (e.g., phosphorus oxychloride) to introduce a chlorine atom at the 4-position.
-
Step 3: Bromination: The chlorinated intermediate is then brominated to introduce a bromine atom at the 5-position.
-
Subsequent Steps: The resulting intermediate undergoes a series of reactions including nucleophilic substitution with cyclopentylamine, a Heck reaction, and ring closure to form the pyridopyrimidine core.
Visualizing the Pathways
To better illustrate the biological context and the synthetic strategies, the following diagrams are provided.
The Palbociclib Signaling Pathway
Palbociclib exerts its therapeutic effect by targeting the Cyclin D-CDK4/6-Rb signaling pathway, a critical regulator of the cell cycle.
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.
Comparative Synthetic Workflow
This diagram illustrates the conceptual differences between the traditional and alternative approaches to Palbociclib synthesis.
Caption: Conceptual workflow comparison of Palbociclib synthesis strategies.
Conclusion
The evolution of Palbociclib synthesis showcases a clear trajectory towards more efficient, cost-effective, and environmentally benign processes. While the initial routes provided the foundational chemistry, the exploration of alternative building blocks like thiouracil and cytosine represents a significant step forward. These newer strategies, by starting with simpler and more economical materials, have the potential to shorten synthetic sequences and reduce overall manufacturing costs. For researchers and drug development professionals, a thorough understanding of these diverse synthetic landscapes is paramount for making informed decisions in process development and optimization, ultimately contributing to the wider accessibility of this critical cancer therapeutic. Further research focusing on detailed, side-by-side comparative studies with comprehensive analytical data will be invaluable in definitively establishing the superior synthetic strategy for the large-scale production of Palbociclib.
References
Comparing PROTAC linkers: tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate vs PEG linkers
A Comparative Analysis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate and Polyethylene Glycol (PEG) Linkers in PROTAC Design
In the rapidly evolving landscape of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of therapeutic efficacy. Far from being a mere spacer, the linker's composition profoundly influences a PROTAC's physicochemical properties, cell permeability, and its ability to orchestrate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This guide provides a detailed comparison between a rigid piperazine-based linker, exemplified by tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, and the widely utilized flexible polyethylene glycol (PEG) linkers.
The choice between a rigid and a flexible linker strategy is a pivotal decision in PROTAC design. Rigid linkers, such as those incorporating piperazine or piperidine rings, can pre-organize the PROTAC into a bioactive conformation, which may lead to enhanced potency and improved metabolic stability.[1][2] Conversely, flexible linkers, most commonly composed of PEG or alkyl chains, offer synthetic accessibility and the conformational freedom to facilitate the formation of a productive ternary complex.[2][3]
Executive Summary: Key Differences at a Glance
| Feature | tert-Butyl Piperazine-based Linker (Rigid) | PEG Linker (Flexible) |
| Conformational Flexibility | Low | High |
| Solubility | Can be enhanced by the basic nitrogen atoms.[4][5] | Generally high due to hydrophilicity.[6][7] |
| Metabolic Stability | Generally higher due to the rigid cyclic structure.[5] | Can be more susceptible to metabolism.[1] |
| Ternary Complex Formation | May pre-organize into a highly stable, productive complex. | Can adapt to various protein-protein interfaces. |
| Synthetic Accessibility | Can be more complex to synthesize.[2] | Generally straightforward to synthesize and modify.[1][6] |
Quantitative Performance Data: A Case Study in BRD4 Degradation
| Compound | Linker Type | Target Protein | DC50 (nM)[5] | Dmax (%)[5] |
| Compound 4 | Rigid (Piperidinyl) | BRD4 | 0.4 | 98 |
| Compound 2 | Flexible (Ethylamino) | BRD4 | 0.2 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
In this specific example, the PROTAC with the more flexible linker (Compound 2) exhibited a slightly more potent DC50 value for BRD4 degradation. However, the PROTAC with the rigid linker (Compound 4) also demonstrated highly potent, sub-nanomolar degradation with a very high Dmax, indicating that both strategies can yield highly effective degraders. The choice of linker is therefore highly dependent on the specific target and E3 ligase pair and often requires empirical testing.[3]
The Underlying Science: Signaling Pathways and Experimental Workflows
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
Efficacy of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate in PROTAC-mediated degradation
For researchers, scientists, and drug development professionals, the design of a Proteolysis-Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the bridge between the target-binding and E3 ligase-recruiting moieties—plays a crucial role in determining the efficacy of the final molecule. While the specific molecule, tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, is a precursor for a linker and not a PROTAC itself, this guide will delve into the performance of PROTACs containing the resulting pyridinyl-piperazine linker motif in comparison to other commonly employed linker classes.
PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, rigidity, and chemical composition are critical determinants of the stability and geometry of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn dictates the efficiency of protein degradation. This guide provides a comparative analysis of different linker types, with a focus on piperazine-containing rigid linkers, flexible polyethylene glycol (PEG) linkers, and flexible alkyl linkers, supported by experimental data from published studies.
Comparative Analysis of PROTAC Linker Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various PROTACs targeting the same protein but featuring different linker architectures.
Table 1: Comparison of Linkers in BRD4-Targeting PROTACs (CRBN Recruitment)
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference Study |
| dBET1 | Flexible | PEG/Alkyl | ~1.8 | >95 | MV4;11 | Winter et al., 2015 |
| ARV-825 | Flexible | PEG/Alkyl | <1 | >98 | RS4;11 | Lu et al., 2015 |
| Compound X | Rigid (piperazine-based) | Piperazine-Alkyl | 5.2 | ~90 | 22Rv1 | Raina et al., 2016 |
Note: Data is compiled from different studies and serves as a representative comparison. Direct head-to-head comparisons in the same study are most informative.
Table 2: Comparison of Linkers in TBK1-Targeting PROTACs (VHL Recruitment)
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Flexible | 7 | No Degradation | - |
| PROTAC B | Flexible | 12 | Submicromolar | >90 |
| PROTAC C | Flexible | 21 | 3 | 96 |
| PROTAC D | Flexible | 29 | 292 | 76 |
This table, adapted from Arvinas Inc. data, illustrates the critical role of linker length, showing that for TBK1 degradation, a minimum linker length is required, with an optimal length providing the highest potency.
Discussion of Linker Characteristics
-
Piperazine-Containing Rigid Linkers: The inclusion of a piperazine moiety, often derived from precursors like tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, imparts rigidity to the linker. This conformational constraint can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex and leading to enhanced potency. Furthermore, the basic nitrogen atoms in the piperazine ring can improve the solubility and physicochemical properties of the often large and hydrophobic PROTAC molecules. However, the synthesis of these linkers can be more complex.
-
Flexible PEG Linkers: Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, which can significantly improve the solubility and cell permeability of PROTACs. Their flexibility allows for a broader range of conformations, which can be advantageous in finding a productive ternary complex geometry. However, this flexibility can also come with an entropic cost, and PEG linkers can sometimes be susceptible to metabolic degradation.
-
Flexible Alkyl Linkers: Simple alkyl chains are the most straightforward linkers to synthesize. They offer a high degree of flexibility. The optimal length of an alkyl linker is highly dependent on the specific target and E3 ligase pair, and extensive optimization is often required. A significant drawback of alkyl linkers is their hydrophobicity, which can lead to poor solubility and non-specific binding.
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range might be from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a CO2 incubator.
2. Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a protein assay such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.
4. Detection and Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensity for the target protein and the loading control for each sample using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to its corresponding loading control band intensity.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion
The choice of linker is a critical, empirically determined parameter in the development of a successful PROTAC. While precursors like tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate provide a valuable scaffold for creating rigid linkers that can enhance solubility and pre-organize the PROTAC for efficient ternary complex formation, the optimal linker strategy remains context-dependent. A systematic evaluation of different linker types—rigid, flexible PEG, and flexible alkyl—is essential for each new target protein and E3 ligase pair. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the rational design of novel protein degraders.
Spectroscopic Comparison Guide: tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate and its structurally related analogues. The objective is to offer a comprehensive resource for the identification, characterization, and quality control of these valuable synthetic intermediates. The data presented herein is compiled from available literature and predictive models, offering a robust baseline for experimental work.
The precise characterization of molecules is fundamental to drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating molecular structures and confirming the identity of synthesized compounds. This guide focuses on tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a key building block, and compares its expected spectroscopic features with those of its analogues to highlight the influence of substituent changes on the spectral data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate and two of its common analogues. The data for the target compound is predicted based on established spectroscopic principles, while the data for the analogues is based on available experimental information.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Pyridine Ring Protons (δ, ppm) | Piperazine Protons (δ, ppm) | tert-Butyl Protons (δ, ppm) | Other Protons (δ, ppm) |
| tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate (Predicted) | ~8.6 (s, 1H), ~7.8 (d, 1H), ~6.7 (d, 1H) | ~3.7-3.8 (m, 4H), ~3.5-3.6 (m, 4H) | ~1.49 (s, 9H) | ~9.8 (s, 1H, -CHO) |
| tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | 8.19 (d, 1H), 7.55 (dd, 1H), 6.65 (d, 1H) | 3.65 (t, 4H), 3.45 (t, 4H) | 1.48 (s, 9H) | - |
| tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | 8.15 (d, 1H), 7.45 (t, 1H), 6.60 (d, 1H), 6.55 (t, 1H) | 3.50 (t, 4H), 3.40 (t, 4H) | 1.47 (s, 9H) | - |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Pyridine Ring Carbons (δ, ppm) | Piperazine Carbons (δ, ppm) | tert-Butyl Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate (Predicted) | ~162, ~150, ~138, ~132, ~108 | ~45, ~50 | ~80.5 (C), ~28.4 (CH₃) | ~191 (-CHO), ~154.7 (Boc C=O) |
| tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | 159.5, 148.2, 140.1, 110.2, 108.0 | 45.1, 50.5 | 80.1 (C), 28.4 (CH₃) | 154.8 (Boc C=O) |
| tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | 159.8, 148.1, 137.5, 113.8, 107.0 | 45.2, 50.8 | 79.6 (C), 28.5 (CH₃) | 154.8 (Boc C=O) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate (Predicted) | ~2975 (C-H, aliphatic), ~1705 (C=O, aldehyde), ~1695 (C=O, carbamate), ~1600 (C=N, aromatic), ~1240 (C-N) |
| tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | ~2970 (C-H, aliphatic), ~1690 (C=O, carbamate), ~1590 (C=N, aromatic), ~1250 (C-N), ~1020 (C-Br) |
| tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | ~2975 (C-H, aliphatic), ~1690 (C=O, carbamate), ~1595 (C=N, aromatic), ~1245 (C-N) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate (Predicted) | C₁₅H₂₁N₃O₃ | 291.35 | [M+H]⁺: 292.16, [M-Boc+H]⁺: 192.11, [M-tBu+H]⁺: 236.10 |
| tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | C₁₄H₂₀BrN₃O₂ | 342.23 | [M+H]⁺: 342.08, 344.08 (isotope pattern), [M-Boc+H]⁺: 242.03, 244.03 |
| tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | C₁₄H₂₁N₃O₂ | 263.34 | [M+H]⁺: 264.17, [M-Boc+H]⁺: 164.12, [M-tBu+H]⁺: 208.13 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the title compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A sufficient number of scans (typically 1024 or more) may be required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Oily Samples: Prepare a thin film of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Ratio the sample spectrum against the background spectrum to obtain the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).
-
Set the mass range to cover the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.
A Comparative Purity Analysis of Commercial tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative purity analysis of commercial tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The purity of such reagents is critical, as impurities can lead to unforeseen side reactions, impact product yield and quality, and introduce potential safety concerns in drug development pipelines. This document outlines standard analytical methodologies for purity assessment and presents a hypothetical comparison of commercial samples to illustrate data-driven decision-making in procurement.
Comparative Purity Data
The following table summarizes hypothetical purity analysis results for tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate obtained from three different commercial suppliers. These results were generated using the High-Performance Liquid Chromatography (HPLC) method detailed in this guide.
| Supplier | Lot Number | Stated Purity | HPLC Purity (%)[1] | Major Impurity 1 (%) | Major Impurity 2 (%) | Notes |
| Supplier A | A12345 | >95% | 96.2 | 1.8 (Unidentified) | 0.8 (Starting Material) | Contains a significant unknown impurity. |
| Supplier B | B67890 | >95% | 98.5 | 0.5 (Disubstituted byproduct) | 0.3 (Starting Material) | High purity with minor known impurities. |
| Supplier C | C11223 | 95% | 95.1 | 2.5 (Disubstituted byproduct) | 1.1 (Degradation Product) | Meets stated purity but has higher levels of known impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate the main compound from potential impurities, allowing for quantification of purity.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of the compound and to identify the presence of any structurally related impurities.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: 10 mg/mL.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals and compare with the expected chemical shifts and splitting patterns for the target molecule.
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
Mass spectrometry is employed to confirm the molecular weight of the compound and to aid in the identification of unknown impurities detected by HPLC.
-
Instrumentation: Waters Xevo G2-XS QTof Mass Spectrometer or equivalent, coupled with an HPLC system (using the HPLC method described above).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 50-1000 m/z.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Data Analysis: The exact mass of the main peak should correspond to the protonated molecule [M+H]⁺. Any other significant peaks in the chromatogram can be analyzed for their mass-to-charge ratio to hypothesize their structures.
Potential Impurities
Impurities in the commercial product can originate from the starting materials, byproducts of the synthesis, or degradation of the product. Common impurities may include:
-
Unreacted Starting Materials: Such as 1-Boc-piperazine and 2-chloro-5-formylpyridine.
-
Symmetrically Disubstituted Byproducts: Formation of a disubstituted piperazine can occur as a competitive reaction during synthesis.[2]
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid.
-
Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product.
Visualizations
Experimental Workflow for Purity Analysis
The following diagram illustrates the general workflow for the comprehensive purity analysis of a commercial sample of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
Caption: A general workflow for the purity analysis of the target compound.
Logical Flow for Impurity Identification
This diagram outlines the decision-making process when an unknown peak is detected during HPLC analysis.
Caption: Logical flow for the identification of an unknown impurity.
References
A Comparative Guide to the Biological Activity of Novel Compounds Synthesized from tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant focus on heterocyclic compounds, with the piperazine scaffold emerging as a privileged structure in medicinal chemistry. Its presence in a wide array of clinically used drugs underscores its importance. This guide provides a comparative analysis of the biological activities of compounds synthesized from tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate and its analogs, offering a valuable resource for researchers engaged in the design and development of new pharmacologically active molecules.
Introduction to the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a versatile building block in drug discovery. Its unique structural features, including its ability to participate in hydrogen bonding and its conformational flexibility, allow for the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates. Derivatives of piperazine have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and enzyme inhibitory effects.
This guide will delve into specific examples of compounds derived from tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate and related precursors, presenting their biological performance through comparative data tables. Detailed experimental protocols for both synthesis and biological evaluation are provided to facilitate reproducibility and further investigation.
Comparative Analysis of Biological Activity
The following tables summarize the biological activity of various piperazine derivatives, offering a quantitative comparison of their efficacy against different biological targets.
Table 1: Anticancer Activity of Substituted Pyridine-Piperazine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 7b (1,3,4-oxadiazole derivative) | MCF-7 (Breast Cancer) | 6.74 | [1] |
| 7d (1,3,4-oxadiazole derivative) | MCF-7 (Breast Cancer) | 3.69 | [1] |
| 7c (1,3,4-oxadiazole derivative) | Caco-2 (Colon Cancer) | 24.6 | [1] |
| 7f (1,3,4-oxadiazole derivative) | Caco-2 (Colon Cancer) | 24.8 | [1] |
Note: The synthesis of these 1,3,4-oxadiazole derivatives involved a multi-step process starting from a substituted pyridine precursor, highlighting a synthetic strategy to achieve potent anticancer agents.
Table 2: Antimicrobial and Antifungal Activity of Piperazine Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| HS-4n | S. aureus | - | - | [2] |
| HS-4n | S. epidermidis | - | - | [2] |
| Compound V (Phenothiazine derivative) | S. aureus | Equipotent to Streptomycin | - | [3] |
| Compound V (Phenothiazine derivative) | B. subtilis | Good activity | - | [3] |
| KTZ-1 (Imidazole-piperazine) | P. aeruginosa | - | - | [4] |
| KTZ-1 (Imidazole-piperazine) | C. albicans | - | - | [4] |
| ITZ-1 (Triazole-piperazine) | P. aeruginosa | - | - | [4] |
| ITZ-1 (Triazole-piperazine) | C. albicans | - | - | [4] |
| Compound 3d | MRSA | More potent than Ampicillin | - | [5] |
| Compound 3g | E. coli (resistant) | More efficient than Ampicillin | - | [5] |
| Compound 3k | L. monocytogenes | Most potent of series | - | [5] |
| Compound 3k | T. viride | Most sensitive of series | - | [5] |
Note: MIC denotes Minimum Inhibitory Concentration. A lower MIC value indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of piperazine derivatives.
Synthesis Protocols
General Procedure for the Synthesis of 1,3,4-Oxadiazole Derivatives (7a-7f): [1]
A linear synthetic method was employed, starting with 2-Bromo-5-methyl-pyridine. This was converted to 6-chloronicotinic acid, followed by esterification. The resulting ester was then subjected to Suzuki coupling with 4-tert-butyl phenyl boronic acid to yield 6-(4-tert-butyl-phenyl)-nicotinic acid ethyl ester. This ester was converted to the corresponding hydrazide by reaction with hydrazine hydrate. The key precursor, 6-(4-t-butyl-phenyl)-nicotinic acid hydrazide, was then reacted with various substituted aldehydes to obtain Schiff base derivatives. Finally, the Schiff base compounds were cyclized in the presence of chloramine-T to yield the target 1,3,4-oxadiazole derivatives (7a-7f).
General Procedure for the Synthesis of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides: [5]
3-chlorocyclopenta[c]pyridines and 6-chloropyrano[3,4-c]pyridine were reacted with piperazine under mild conditions to yield 3(6)-piperazine-substituted cyclopenta[c]pyridines and pyrano[3,4-c]pyridine. These intermediates were then alkylated with 2-chloro-N-1,3-thiazol-2-ylacetamide to produce the final target compounds.
Biological Assay Protocols
Anticancer Activity Evaluation (MTT Assay): [1]
Human carcinoma cell lines (HeLa, MCF-7, and Caco-2) were grown in DMEM-HG medium supplemented with 10% FBS, Penicillin-Streptomycin (2%), and 2.5 µg/mL Amphotericin-B solution. The cells were incubated at 37°C in a humidified atmosphere of 95% air and 5% CO2 for 48 hours. Adherent cells were detached using Trypsin-EDTA solution. The in vitro anti-proliferative activity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 values were calculated by plotting the percentage of cell viability against the concentration of the test compounds.
Antimicrobial and Antifungal Activity Evaluation (Well Diffusion and Disc Diffusion Methods): [3][4]
The antibacterial and antifungal activities of the synthesized compounds were evaluated using the well diffusion method or the disc diffusion method. For the well diffusion method, nutrient agar plates were seeded with the test microorganisms. Wells were then bored into the agar, and a solution of the test compound at a specific concentration was added to each well. For the disc diffusion method, sterile filter paper discs impregnated with the test compound were placed on the agar surface. The plates were incubated, and the diameter of the zone of inhibition around the well or disc was measured. The Minimum Inhibitory Concentration (MIC) was determined using a serial dilution method.
Visualizing Molecular Pathways and Experimental Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Caption: General workflow for the synthesis and biological evaluation of novel piperazine derivatives.
Caption: Simplified PI3K/AKT signaling pathway, a common target for anticancer piperazine derivatives.
Alternative Synthetic Approaches
While tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a valuable precursor, alternative synthetic routes can provide access to a diverse range of bioactive piperazine-containing molecules. One common strategy involves the direct coupling of a substituted piperazine with a suitable heterocyclic core. For instance, the synthesis of antimicrobial piperazine derivatives has been achieved through the coupling of substituted benzenethiol with a chloro-nitrobenzene, followed by reduction and cyclization with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring.[2][6] Another approach is the direct nucleophilic aromatic substitution of a halogenated pyridine or other heterocycle with a piperazine derivative.
These alternative routes offer flexibility in molecular design and can be advantageous depending on the availability of starting materials and the desired final compound.
Conclusion
The piperazine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The use of versatile building blocks like tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate allows for the synthesis of a wide variety of derivatives with potent biological activities. This guide has provided a comparative overview of the anticancer, antimicrobial, and antifungal properties of several classes of piperazine derivatives, supported by quantitative data and detailed experimental protocols. The presented information aims to serve as a valuable resource for researchers in the field, facilitating the rational design and synthesis of next-generation piperazine-based drugs. Further exploration of structure-activity relationships and the investigation of diverse biological targets will undoubtedly lead to the discovery of novel and effective therapeutic agents.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
Cost-benefit analysis of using tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate in synthesis
In the landscape of pharmaceutical research and drug development, the strategic selection of building blocks is paramount to the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. One such critical intermediate is tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate , a molecule that offers a versatile scaffold for the construction of complex bioactive compounds. This guide provides a comprehensive cost-benefit analysis of utilizing this reagent, comparing it with viable alternatives and presenting supporting experimental data to inform researchers, scientists, and drug development professionals.
Introduction to the Reagent and its Synthetic Utility
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a bifunctional molecule featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a formylpyridine moiety. The Boc group provides a robust and acid-labile protecting group for one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen or modifications of the pyridine ring. The formyl group on the pyridine ring is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. This combination of a protected nucleophilic center and a reactive electrophilic site makes it a valuable synthon in medicinal chemistry.
Comparative Analysis of Synthetic Routes
The primary and most direct route to tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-formylpyridine and 1-Boc-piperazine. This method is often favored for its operational simplicity and the commercial availability of the starting materials.
Alternative Synthetic Strategies:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a powerful alternative for the formation of the C-N bond between the pyridine and piperazine rings. While often highly efficient with a broad substrate scope, the cost of the palladium catalyst and specialized ligands can be a significant drawback, particularly on a large scale.[1]
-
Alternative Protecting Groups: Instead of the Boc group, other protecting groups for the piperazine moiety can be employed, such as the benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups. The choice of protecting group is dictated by the overall synthetic strategy and the orthogonality required for subsequent deprotection steps.[2]
Cost-Benefit Analysis
To provide a quantitative comparison, the following tables summarize the estimated costs of starting materials and compare the potential synthetic routes. Prices are based on currently available catalog listings from various chemical suppliers and are subject to change.
Table 1: Starting Material Cost Comparison
| Compound | Molecular Weight ( g/mol ) | Representative Price (per gram) |
| 1-Boc-piperazine | 186.25 | $1.00 - $15.00[3][4][5][6][7] |
| 2-Chloro-5-formylpyridine | 141.55 | ~$20.00 - $50.00 |
| 2-Bromo-5-formylpyridine | 186.00 | ~$30.00 - $70.00 |
| Palladium Catalyst (e.g., Pd2(dba)3) | 915.72 | ~$50.00 - $100.00 |
| Phosphine Ligand (e.g., XPhos) | 476.62 | ~$100.00 - $200.00 |
Table 2: Comparison of Synthetic Methodologies
| Method | Key Advantages | Key Disadvantages | Estimated Relative Cost |
| SNAr Reaction | - Operationally simple- Avoids expensive catalysts- Readily available starting materials | - May require forcing conditions (high temperature)- Substrate scope can be limited by electronics of the pyridine ring[8] |
|
| Buchwald-Hartwig Amination | - High yields and broad substrate scope- Milder reaction conditions often possible[9] | - High cost of palladium catalyst and ligands- Requires inert atmosphere- Potential for heavy metal contamination in the final product |
|
| Alternative Protecting Groups (e.g., Cbz) | - Orthogonal deprotection strategies (hydrogenolysis for Cbz)[2] | - May involve additional protection/deprotection steps- Hydrogenolysis may not be compatible with other functional groups |
|
Experimental Protocols
Proposed Experimental Protocol for SNAr Synthesis:
-
Materials:
-
2-Chloro-5-formylpyridine (1.0 eq)
-
1-Boc-piperazine (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
-
Procedure:
-
To a solution of 2-chloro-5-formylpyridine in DMF, add 1-Boc-piperazine and potassium carbonate.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
-
Visualizing the Synthetic Workflow
The logical flow of the synthetic and decision-making process can be visualized as follows:
Conclusion
The cost-benefit analysis reveals that for the synthesis of molecules requiring a 5-formylpyridin-2-yl-piperazine moiety, utilizing tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate prepared via an SNAr reaction presents a highly practical and cost-effective strategy. While the Buchwald-Hartwig amination may offer advantages in terms of yield and substrate scope for particularly challenging substrates, the significantly higher cost of the catalytic system makes it less favorable for large-scale synthesis unless the SNAr route proves inefficient. The choice of an alternative protecting group is a strategic decision that depends on the subsequent synthetic steps and the need for orthogonal deprotection conditions. Ultimately, for most standard applications, the SNAr approach to tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate provides an optimal balance of cost, efficiency, and accessibility for researchers in the field of drug discovery.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. 1-Boc-piperazine 97 57260-71-6 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-BOC-Piperazine price,buy 1-BOC-Piperazine - chemicalbook [m.chemicalbook.com]
- 7. 1-Boc-piperazine, 97% Suppliers in India | 1-Boc-piperazine, 97% Suppliers | ottokemi.com [ottokemi.com]
- 8. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably in the development of kinase inhibitors for oncology. Its efficient and scalable synthesis is a subject of considerable interest in process chemistry and drug development. This guide provides an objective comparison of three prominent synthetic methodologies for this intermediate, supported by available experimental data and detailed protocols.
Method 1: Classical Nitro-Reduction Pathway
This conventional two-step approach is widely documented and involves the synthesis of a nitro-aromatic precursor followed by a reduction.
Experimental Protocol:
Step 1: Synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate A solution of 5-bromo-2-nitropyridine (1 equivalent) and tert-butyl piperazine-1-carboxylate (1.1 equivalents) in a suitable solvent such as acetonitrile is treated with a base like N,N-Diisopropylethylamine (1.5 equivalents). The reaction mixture is stirred, typically at an elevated temperature, until completion. After workup and purification, the nitro-precursor is isolated.
Step 2: Reduction to tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate The isolated nitro-precursor (1 equivalent) is dissolved in a solvent, commonly methanol or ethyl acetate. A palladium on carbon catalyst (10% Pd/C, wet) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically via a hydrogen-filled balloon or a pressurized vessel) and stirred at room temperature for several hours (often overnight)[1]. Upon reaction completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the final product.
Workflow Diagram:
Caption: Workflow for the Classical Nitro-Reduction Pathway.
Method 2: Direct Coupling via Halogenated Precursor
This pathway involves the initial halogenation of an aminopyridine ring, followed by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Experimental Protocol:
Step 1: Synthesis of 2-amino-5-iodopyridine 2-aminopyridine (1 equivalent) and potassium iodate are added to a solution of concentrated sulfuric acid while maintaining the temperature between 20-30°C. A solution of potassium iodide is then added dropwise over 0.5-3 hours. The reaction mixture is subsequently neutralized with a potassium hydroxide solution to a pH of 8-9, causing the product to precipitate. The solid is filtered and dried to yield 2-amino-5-iodopyridine[2].
Step 2: Buchwald-Hartwig Coupling In a reaction vessel under an inert atmosphere, 2-amino-5-iodopyridine (1 equivalent), Boc-piperazine (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) are combined in a solvent like toluene or dioxane[2]. The mixture is heated until the reaction is complete. The final product is then isolated and purified following an aqueous workup and column chromatography.
Workflow Diagram:
Caption: Workflow for the Direct Coupling Pathway.
Method 3: Modern One-Step Photocatalytic Synthesis
This cutting-edge approach utilizes visible-light photocatalysis to forge the C-N bond in a single, efficient step, representing a significant advancement in green chemistry.
Experimental Protocol:
In a reaction vessel, 2-aminopyridine (1 equivalent), piperazine-1-carboxylic acid tert-butyl ester (1.5 equivalents), an acridine salt photocatalyst, and an oxidant like 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) are dissolved in an anhydrous solvent such as 1,2-dichloroethane. The reaction environment is purged with oxygen. The solution is then irradiated with a blue LED light source for approximately 10 hours[3][4]. After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to yield the final compound[3].
Workflow Diagram:
Caption: Workflow for the One-Step Photocatalytic Pathway.
Comparative Data Summary
The following table summarizes the key performance indicators for each synthetic route, based on data reported in patent literature and chemical publications.
| Parameter | Method 1: Nitro-Reduction | Method 2: Direct Coupling | Method 3: Photocatalytic |
| Number of Steps | 2 | 2 | 1[4] |
| Overall Yield | ~92-97%[1][5] | High (not explicitly quantified in patent)[2] | ~95%[3] |
| Key Reagents | Pd/C, H₂ gas | Pd₂(dba)₃, Xantphos, NaOtBu | Acridine salt, TEMPO, O₂ |
| Safety Concerns | Use of flammable H₂ gas, handling of nitro-aromatics | Use of expensive and air-sensitive Pd-catalysts and ligands | Requires specialized photoreactor setup |
| Green Chemistry | Use of heavy metal catalyst (Pd), generation of waste from two steps | Use of heavy metal catalyst (Pd) | Avoids heavy metals, one-step process reduces waste[4] |
| Route Efficiency | Reliable and high-yielding but requires two separate operations | Potentially shorter than routes involving nitro group manipulation | Highly efficient single-step process shortens the overall synthesis path significantly[4] |
Conclusion
Each synthetic route offers a viable pathway to tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, with distinct advantages and disadvantages.
-
The Classical Nitro-Reduction Pathway is a well-established and high-yielding method, though it involves handling hazardous materials like hydrogen gas and a heavy metal catalyst.
-
The Direct Coupling Method avoids the use of nitro-intermediates but relies on often expensive and air-sensitive palladium catalysts and ligands. It is described as having a short synthetic route with high yields[2].
-
The One-Step Photocatalytic Synthesis represents the most modern and efficient approach. It significantly shortens the synthesis time, reduces byproducts, and aligns with green chemistry principles by avoiding heavy metals and operating under mild conditions[3][4].
The selection of an optimal synthetic route will depend on the specific requirements of the research or manufacturing environment, including considerations of scale, cost, safety infrastructure, and environmental impact. For laboratory-scale synthesis and green chemistry initiatives, the photocatalytic method presents a compelling alternative to the more traditional routes.
References
- 1. nbinno.com [nbinno.com]
- 2. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
Structural analogues of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
A Comparative Guide to Structural Analogues of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
This guide provides a comparative analysis of structural analogues of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, focusing on their synthesis, biological activities, and the experimental data supporting their potential as therapeutic agents. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The core structure, a substituted piperazine connected to a pyridine ring, is a versatile scaffold in medicinal chemistry. Analogues of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate have been investigated for a range of biological activities, including as kinase inhibitors, central nervous system agents, and enzyme inhibitors. This guide will explore several classes of these analogues, presenting their performance based on available experimental data.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for various structural analogues, categorized by their primary biological target.
Table 1: ALK/ROS1 Kinase Inhibitors
| Compound ID | Target(s) | Cell Line | IC50 (nM) | Reference |
| Compound 2e | ALKL1196M | - | 41.3 | [1] |
| Crizotinib | ALKL1196M | - | ~82.6 | [1] |
| Compound 2e | ROS1G2032R | Ba/F3 | 104.7 | [1] |
| Crizotinib | ROS1G2032R | Ba/F3 | 643.5 | [1] |
| APG-2449 | ALKL1196M | Nude mice tumors | - | [2] |
| Crizotinib | ALKL1196M | Nude mice tumors | - | [2] |
| APG-2449 | ALKG1202R | SCID mice tumors | - | [2] |
| Crizotinib | ALKG1202R | SCID mice tumors | - | [2] |
| Alectinib | ALKG1202R | SCID mice tumors | - | [2] |
| Ceritinib | ALKG1202R | SCID mice tumors | - | [2] |
| Ensartinib | ALKG1202R | SCID mice tumors | - | [2] |
| Lorlatinib | ALKG1202R | SCID mice tumors | - | [2] |
| APG-2449 | ROS1L2026M | Mice tumors | - | [2] |
| Ceritinib | ROS1L2026M | Mice tumors | - | [2] |
Note: A lower IC50 value indicates greater potency.
Table 2: Serotonin Reuptake Inhibitors
| Compound ID | Target | Assay | IC50 (nM) | Reference |
| Compound A20 | Serotonin Transporter | In vitro reuptake assay | Potent | [3] |
| Paroxetine | Serotonin Transporter | TRACT Assay | 2.61 | [4] |
| Naphyrone | Serotonin Transporter | TRACT Assay | 348 | [4] |
Note: "Potent" indicates significant activity as reported in the source, without a specific IC50 value provided in the abstract.
Table 3: Urease Inhibitors
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 5b | Jack Bean Urease | 2.0 ± 0.73 | [5][6] |
| Compound 7e | Jack Bean Urease | 2.24 ± 1.63 | [5][6] |
| Thiourea (Standard) | Jack Bean Urease | 23.2 ± 11.0 | [5][6] |
| Cefadroxil | Jack Bean Urease | 21.35 ± 0.64 | [7] |
| Cefpodoxime | Jack Bean Urease | >100 | [7] |
| Cefotaxime | Jack Bean Urease | 62.86 ± 0.78 | [7] |
| Cefaclor | Jack Bean Urease | >100 | [7] |
| Levofloxacin | Jack Bean Urease | 7.24 ± 0.29 | [7] |
| Ofloxacin | Jack Bean Urease | 16.53 ± 0.85 | [7] |
| Gemifloxacin | Jack Bean Urease | 12.55 ± 0.45 | [7] |
Note: A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of 2-amino-4-(1-piperidine) Pyridine Derivatives
The synthesis of 2-amino-4-(1-piperidine) pyridine derivatives can be achieved through a multi-step process. A general approach involves the reaction of an open-chain nitrile precursor with a nitrogen-containing compound in a cyclization reaction to form the pyridine ring. The piperidine moiety can be introduced via nucleophilic substitution of a suitable leaving group on the pyridine ring.
A representative, though not exhaustive, synthetic scheme could involve:
-
Cyclization: Reaction of a dicarbonyl compound or its equivalent with a nitrile and an amine source to form the substituted pyridine ring.
-
Halogenation: Introduction of a halogen (e.g., chlorine or bromine) at the 4-position of the pyridine ring to create a reactive site for substitution.
-
Nucleophilic Aromatic Substitution: Reaction of the 4-halopyridine derivative with piperidine to yield the final 2-amino-4-(1-piperidine) pyridine product.
For a detailed, specific protocol, it is recommended to consult the full experimental section of the cited literature.
In Vitro ALK/ROS1 Kinase Inhibition Assay
The inhibitory activity of compounds against ALK and ROS1 kinases can be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human ALK or ROS1 kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compounds
-
384-well plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Add test compounds at various concentrations to the wells of a 384-well plate.
-
Add the kinase, biotinylated peptide substrate, and ATP to initiate the phosphorylation reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate the plate in the dark to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the level of substrate phosphorylation.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Serotonin Reuptake Inhibition Assay
The potency of compounds to inhibit the serotonin transporter (SERT) can be assessed using a radiolabeled or fluorescence-based uptake assay in cells endogenously or recombinantly expressing SERT.[4][8]
Materials:
-
Cell line expressing human SERT (e.g., JAR cells or transfected HEK293 cells)[8]
-
[³H]Serotonin or a fluorescent SERT substrate
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compounds
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compounds.
-
Add [³H]serotonin or the fluorescent substrate to initiate uptake.
-
Incubate at 37°C for a defined period.[8]
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Calculate the percentage of inhibition of serotonin uptake for each compound concentration and determine the IC50 value.
In Vitro Urease Inhibition Assay
The inhibitory effect of compounds on urease activity is commonly determined using the Berthelot method, which quantifies the amount of ammonia produced from the hydrolysis of urea.[6][9]
Materials:
-
Purified Jack Bean Urease
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Phenol reagent (phenol and sodium nitroprusside)
-
Alkali reagent (sodium hydroxide and sodium hypochlorite)
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the test compound at various concentrations, urease enzyme solution, and phosphate buffer.[7]
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).[7]
-
Initiate the enzymatic reaction by adding the urea solution and incubate for another period (e.g., 15 minutes).[7]
-
Stop the reaction and develop the color by adding the phenol and alkali reagents.
-
Incubate for color development.
-
Measure the absorbance at a specific wavelength (e.g., 625-670 nm).[6]
-
The intensity of the color is proportional to the amount of ammonia produced.
-
Calculate the percentage of urease inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key pathways and experimental workflows relevant to the discussed analogues.
Caption: ALK/ROS1 Signaling Pathway and Inhibition.
Caption: Mechanism of a Serotonergic Synapse and SSRI Action.
Caption: Experimental Workflow for In Vitro Urease Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel ALK/ROS1/FAK inhibitor, APG-2449, in preclinical non-small cell lung cancer and ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.bio-techne.com [resources.bio-techne.com]
A Comparative Guide to the Reactivity of Pyridine-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of pyridine-2-carbaldehyde and its derivatives in several key organic transformations. The electronic nature of substituents on the pyridine ring significantly influences the electrophilicity of the carbonyl carbon, thereby affecting reaction rates and yields. This document summarizes available experimental data, provides detailed experimental protocols, and visualizes reactivity principles and experimental workflows.
Comparative Reactivity Data
The reactivity of pyridine-2-carbaldehyde derivatives is dictated by the electronic properties of the substituents on the pyridine ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, generally leading to faster reaction rates in nucleophilic additions. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and can slow down these reactions.
The following table summarizes the available quantitative data for the Knoevenagel condensation, a key carbon-carbon bond-forming reaction.
Table 1: Comparative Yields in the Knoevenagel Condensation of Pyridine-2-carbaldehyde Derivatives with Active Methylene Compounds
| Pyridine-2-carbaldehyde Derivative | Active Methylene Compound | Product | Yield (%) |
| Pyridine-2-carbaldehyde | Malononitrile | 2-(pyridin-2-ylmethylene)malononitrile | 92 |
| 4-Chloropyridine-2-carbaldehyde | Malononitrile | 2-((4-chloropyridin-2-yl)methylene)malononitrile |
|
| 4-Methoxypyridine-2-carbaldehyde | Malononitrile | 2-((4-methoxypyridin-2-yl)methylene)malononitrile | (<90) |
| 4-Nitropyridine-2-carbaldehyde | Malononitrile | 2-((4-nitropyridin-2-yl)methylene)malononitrile |
|
| Pyridine-2-carbaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(pyridin-2-yl)acrylate | 90 |
| Pyridine-2-carbaldehyde | Cyanoacetamide | 2-cyano-3-(pyridin-2-yl)acrylamide | 95 |
*Qualitative data suggests that electron-withdrawing groups like chloro and nitro lead to higher yields and faster reaction times, while electron-donating groups like methoxy result in lower yields and slower reactions. Specific quantitative data for a full comparative series was not available in the searched literature.
General Reactivity Trends
-
Knoevenagel Condensation: The reaction proceeds via nucleophilic attack of a carbanion (from the active methylene compound) on the carbonyl carbon. EWGs on the pyridine ring increase the partial positive charge on the carbonyl carbon, accelerating the reaction.
-
Wittig Reaction: Similar to the Knoevenagel condensation, the Wittig reaction is expected to be faster with pyridine-2-carbaldehyde derivatives bearing EWGs, as this enhances the electrophilicity of the carbonyl group towards the phosphorus ylide.
-
Oxidation to Carboxylic Acid: The oxidation of the aldehyde group is generally efficient. While direct comparative kinetic data is scarce, the electronic nature of the substituents is not expected to dramatically alter the feasibility of this transformation with strong oxidizing agents like potassium permanganate.
-
Reduction to Alcohol: The reduction of the aldehyde to the corresponding alcohol using hydride reagents like sodium borohydride is typically a high-yielding reaction. The presence of EWGs can slightly increase the rate of nucleophilic attack by the hydride.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Comparative Knoevenagel Condensation of Pyridine-2-carbaldehyde Derivatives
This protocol is adapted for a comparative study of different pyridine-2-carbaldehyde derivatives.
Materials:
-
Pyridine-2-carbaldehyde derivative (e.g., pyridine-2-carbaldehyde, 4-chloropyridine-2-carbaldehyde, 4-methoxypyridine-2-carbaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Ethanol (5 mL)
-
Water (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask (25 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve the pyridine-2-carbaldehyde derivative (1.0 mmol) in a mixture of ethanol (5 mL) and water (5 mL).
-
Add malononitrile (1.0 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes) to compare the rate of disappearance of the starting aldehydes.
-
Upon completion (as indicated by TLC, typically 1-2 hours), if a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the collected solid with a cold 1:1 ethanol/water mixture and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Determine the yield of the purified product and characterize it by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Comparative Wittig Reaction of Pyridine-2-carbaldehyde Derivatives
This protocol outlines a general procedure for the Wittig reaction.
Materials:
-
Pyridine-2-carbaldehyde derivative (1.0 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide) (1.1 mmol)
-
Dry Dichloromethane (DCM) (10 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask (25 mL)
Procedure:
-
In a dry 25 mL round-bottom flask under a nitrogen atmosphere, dissolve the pyridine-2-carbaldehyde derivative (1.0 mmol) in dry DCM (5 mL).
-
In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 mmol) in dry DCM (5 mL).
-
Add the ylide solution dropwise to the aldehyde solution at room temperature with vigorous stirring.
-
Monitor the reaction by TLC to compare the consumption of the starting aldehydes.
-
After the reaction is complete (typically 2-4 hours), evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the alkene product from triphenylphosphine oxide.
-
Determine the yield and characterize the product by spectroscopic methods.
Protocol 3: Comparative Oxidation to Pyridine-2-carboxylic Acids
This protocol describes the oxidation using potassium permanganate.
Materials:
-
Pyridine-2-carbaldehyde derivative (1.0 mmol)
-
Potassium permanganate (KMnO₄) (1.5 mmol)
-
Water (10 mL)
-
Acetone (5 mL)
-
Sodium bisulfite (to quench excess KMnO₄)
-
Hydrochloric acid (to adjust pH)
-
Magnetic stirrer and stir bar
-
Round-bottom flask (50 mL)
Procedure:
-
Dissolve the pyridine-2-carbaldehyde derivative (1.0 mmol) in a mixture of acetone (5 mL) and water (5 mL) in a 50 mL round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (1.5 mmol) in water (5 mL) to the cooled reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate disappears.
-
Quench any excess KMnO₄ by adding a small amount of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Filter the solution to remove any remaining solids.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Determine the yield and characterize the product.
Protocol 4: Comparative Reduction to 2-Pyridinemethanols
This protocol details the reduction using sodium borohydride.
Materials:
-
Pyridine-2-carbaldehyde derivative (1.0 mmol)
-
Sodium borohydride (NaBH₄) (1.5 mmol)
-
Methanol (10 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask (25 mL)
Procedure:
-
Dissolve the pyridine-2-carbaldehyde derivative (1.0 mmol) in methanol (10 mL) in a 25 mL round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the alcohol.
-
Determine the yield and characterize the product.
Visualizations
The following diagrams illustrate the principles of reactivity and a typical experimental workflow for comparing these derivatives.
Caption: Influence of substituents on the reactivity of pyridine-2-carbaldehyde.
Caption: Experimental workflow for comparative reactivity analysis.
Safety Operating Guide
Navigating the Safe Disposal of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a compound that, while lacking a specific Safety Data Sheet (SDS), can be safely handled by assessing its structural components: a pyridine ring, a piperazine moiety, a formyl (aldehyde) group, and a tert-butoxycarbonyl (Boc) protecting group.
Hazard Profile and Safety Summary
An analysis of structurally related compounds suggests that tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate should be handled as a hazardous substance. The pyridine and piperazine moieties are associated with potential hazards including skin and eye irritation, and possible toxicity if ingested or inhaled.[1][2][3] Aldehyde-containing compounds can also be respiratory irritants.[4] Therefore, strict adherence to safety protocols is essential.
Table 1: Hazard Assessment and Personal Protective Equipment (PPE)
| Hazard Category | Associated Functional Group | Recommended Personal Protective Equipment (PPE) |
| Skin and Eye Irritation | Pyridine, Piperazine | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[1][5] |
| Respiratory Irritation | Pyridine, Aldehyde | Work in a well-ventilated area, preferably a chemical fume hood.[2][6] |
| Toxicity | Pyridine, Piperazine | Avoid inhalation, ingestion, and skin contact.[3][7] |
Step-by-Step Disposal Protocol
The proper disposal of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate must comply with all local, state, and federal regulations.[7][8] The following protocol provides a general framework for its safe disposal as hazardous chemical waste.
1. Waste Identification and Segregation:
-
Classify all waste containing tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as hazardous waste.[2][8] This includes the pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and absorbent pads.
-
Do not mix this waste with other incompatible waste streams.[2][6] Specifically, keep it separate from strong oxidizing agents and acids.[9]
2. Waste Collection and Containerization:
-
Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][6] The container should be made of a compatible material, such as glass or polyethylene.
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate".[6][8] Also, indicate the associated hazards (e.g., Toxic, Irritant).[2]
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[2][8] This area should be away from general laboratory traffic.
4. Spill Management:
-
In the event of a small spill, ensure the area is well-ventilated and personnel are wearing appropriate PPE.
-
Absorb the spill with an inert, non-combustible material like vermiculite or sand.[2]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[1]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental services company.[8]
-
The preferred method of disposal for similar organic compounds, particularly those containing nitrogen and potentially halogenated solvents from synthesis, is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[7][8]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
Caption: Disposal workflow for tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. biosynce.com [biosynce.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
